Aminodisilane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry is a broad field, and aminodisilanes represent a specialized class of compounds that derive their unique properties from two core components: a disilane (B73854) backbone and amine ligands.
A chemical precursor is a substance that is a starting point for a chemical reaction that produces another desired substance. reagent.co.uk The disilane backbone, which consists of a silicon-silicon (Si-Si) single bond, is a crucial structural feature in precursor chemistry, particularly for the electronics industry. reagent.co.uk Disilane (Si₂H₆) and its derivatives are widely used as silicon source gases in the fabrication of semiconductor materials, including amorphous silicon and silicon wafers, through processes like chemical vapor deposition (CVD). wikipedia.orgnih.gov
The Si-Si bond has electronic properties that are distinct from the more common carbon-carbon (C-C) single bond. rsc.org The electronic structure of Si-Si bonds is more akin to that of a carbon-carbon double bond, with a higher highest occupied molecular orbital (HOMO) energy level. rsc.org This characteristic leads to unique intramolecular σ electron delocalization and low ionization potentials, making disilane-based compounds highly valuable for tuning the photophysical properties of materials. rsc.org In the context of aminodisilane precursors, the Si-Si bond is more susceptible to oxidation compared to silicon-hydrogen (Si-H) bonds, a property that facilitates low-temperature deposition processes. researchgate.net
Amine ligands, which are functional groups containing a nitrogen atom bonded to the silicon backbone, are instrumental in defining the functionality and reactivity of this compound compounds. These ligands play a vital role in catalysis by coordinating with metal ions to form stable complexes, which can alter the electronic properties of the metal center and influence the efficiency and selectivity of catalytic reactions. chemscene.com
In organosilicon chemistry, the amine groups influence the compound's physical and chemical properties, such as its reactivity. ontosight.aiopen.ac.uk For deposition applications like Atomic Layer Deposition (ALD), the structure of the aminosilane (B1250345) precursor's ligands affects the process temperature, the purity of the resulting film, and the growth rate. acs.org During the ALD process, the aminosilane precursor reacts with hydroxyl groups on a surface, with the amine group acting as a leaving group. acs.org The coordination at the silicon atom is a delicate balance of steric and electronic effects from all attached groups, and the presence of electronegative groups can enhance the silicon's ability to expand its coordination sphere. open.ac.uk
Significance of Disilane Backbones in Precursor Chemistry
Evolution of this compound Compounds in Advanced Materials Science
The journey of this compound compounds from laboratory curiosities to essential components in high-tech manufacturing reflects the broader evolution of materials science.
The parent compound, disilane, was first identified in 1902 by Henri Moissan and Samuel Smiles, who produced it through the reaction of dilute acids with metal silicides. wikipedia.org For many years, methods for synthesizing disilane, such as the hydrolysis of magnesium silicide or silane (B1218182) pyrolysis, were developed, though these often resulted in significant byproducts. wikipedia.orgnih.gov
The application of aminosilanes and, more specifically, aminodisilanes as precursors for thin-film deposition is a more recent development, driven by the needs of the microelectronics industry. researchgate.netresearchgate.net The use of these compounds in ALD and CVD processes allows for the precise, controlled deposition of thin films with atomic-level accuracy. rsc.org Research in the 2000s focused on precursors like silane for plasma-enhanced chemical vapor deposition (PECVD). researchgate.net More recently, studies have investigated advanced aminosilane precursors, such as bis(tertiary-butylamino)silane (BTBAS), for depositing silicon dioxide films. researchgate.net The development of novel this compound precursors like 1,2-bis(diisopropylamino)disilane (BDIPADS) represents a significant step forward, enabling the growth of high-quality dielectric films at temperatures as low as 50 °C. researchgate.net
The current research on this compound systems is heavily concentrated on their application in advanced materials science, particularly for the fabrication of next-generation semiconductor devices. nih.govrsc.org The primary focus is on their role as precursors in ALD and CVD, which are fundamental techniques for building complex nanostructures. researchgate.netrsc.org
A major trend in contemporary research is the pursuit of lower-temperature deposition processes to create high-quality thin films. researchgate.netresearchgate.net This is critical for manufacturing advanced electronic components that may be sensitive to high temperatures. The design and synthesis of new this compound precursors with tailored properties are central to this effort. For instance, the this compound BDIPADS has been shown to yield high-quality silicon dioxide films with higher growth rates and lower impurity levels compared to conventional precursors. researchgate.net
Furthermore, this compound precursors are integral to the emerging field of area-selective deposition (ASD). rsc.org ASD is a bottom-up manufacturing technique that allows for the direct deposition of materials only onto specific areas of a substrate, simplifying the fabrication of patterned nanostructures. rsc.orgacs.org This research is often supported by computational methods, such as density functional theory (DFT), to model precursor adsorption and reaction mechanisms on various surfaces, accelerating the development of new processes. researchgate.netacs.org
Structure
2D Structure
Properties
Molecular Formula |
H2NSi2 |
|---|---|
Molecular Weight |
72.19 g/mol |
InChI |
InChI=1S/H2NSi2/c1-3-2/h1H2 |
InChI Key |
IFKHAUGBYOEXKP-UHFFFAOYSA-N |
Canonical SMILES |
N[Si]=[Si] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design
Established Synthetic Pathways for Aminodisilane Compounds
Established methods for synthesizing aminodisilanes primarily rely on the reaction of halogenated disilanes with nitrogen-based nucleophiles or the use of pre-functionalized silyl (B83357) anions.
A foundational and widely used method for forming Si-N bonds is the reaction of a chlorodisilane with a primary or secondary amine. acs.org This nucleophilic substitution reaction, known as aminolysis, involves the displacement of a chloride ion from the silicon atom by the amine's lone pair of electrons.
The reaction of 1,2-dichlorodisilanes with amines is a direct route to this compound compounds. For instance, 1,2-dichlorotetramethyldisilane (B129461) reacts with primary amines like n-propylamine or secondary amines such as pyrrolidine (B122466) to yield the corresponding diaminotetramethyldisilane products. acs.orgqucosa.de This method is versatile and has been used to synthesize a variety of acyclic and cyclic aminodisilanes. The reaction of 1,2-dichlorotetramethyldisilane with N,N'-diorganoethylenediamines can produce six-membered diazadisilacyclohexanes. znaturforsch.com Similarly, reacting more heavily chlorinated disilanes like 1,1,2,2-tetrachlorodimethyl-disilane or hexachlorodisilane (B81481) with diamines leads to the formation of five-membered diazasilacyclopentane rings. znaturforsch.com
Examples of Aminolysis Reactions with Chlorodisilanes
| Chlorodisilane Precursor | Amine Reactant | Solvent/Conditions | This compound Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-Dichlorotetramethyldisilane | n-Propylamine | n-Hexane | Di(n-propylamino)tetramethyldisilane | 88% | qucosa.de |
| 1,2-Dichlorotetramethyldisilane | Pyrrolidine | n-Hexane | Di(pyrrolidin-1-yl)tetramethyldisilane | 87% | acs.org |
| Hexachlorodisilane | n-Propylamine | Not Specified | Hexa(n-propylamino)disilane | >80% | doi.org |
| 1,1,2,2-Tetrachlorodimethyldisilane | N,N'-Dimethylethylenediamine | n-Hexane/Toluene | Bis-[N,N'-dimethyl-2-chloro-1,3-diaza-2-silacyclopentane] | Not Specified | znaturforsch.com |
Achieving high yields and selective substitution in aminolysis reactions requires careful control of reaction parameters. Stoichiometry is a critical factor. Often, an excess of the amine is used to serve both as the nucleophilic substituent and as a sacrificial base to neutralize the hydrogen chloride (HCl) byproduct. acs.org Alternatively, an external base like triethylamine (B128534) can be added to the reaction mixture. znaturforsch.com
The ratio of reactants can dictate the final product structure, especially with poly-chlorinated disilanes. For example, the reaction of N-methylaniline with 1,1,2,2-tetrachlorodimethyldisilane can yield different products depending on the starting proportions of the materials. researchgate.net Temperature moderation is also crucial for controlling the reaction rate and minimizing side reactions, such as the disproportionation of the disilane (B73854), which can compete with the desired Si-Cl substitution. znaturforsch.com Purification of the resulting aminodisilanes, which are often liquids, is typically achieved through vacuum distillation. doi.org
An alternative to the aminolysis of halodisilanes involves the use of functionalized silyllithium reagents. oup.com This approach offers a powerful method for Si-Si bond formation. A wide array of aminodisilanes can be synthesized through the nucleophilic addition of a silyllithium compound to a chlorosilane. kyoto-u.ac.jp
(Aminosilyl)lithiums can be generated efficiently from the corresponding (aminosilyl)stannanes via a tin-lithium exchange reaction. oup.com For example, treating an (aminosilyl)stannane with butyllithium (B86547) (n-BuLi) in THF produces the desired (aminosilyl)lithium in solution. oup.com Quenching this reactive intermediate with an electrophile like trimethylchlorosilane (Me₃SiCl) results in the formation of an this compound with a high yield, often around 90%. oup.com This methodology is particularly useful for creating structurally simple aminodisilanes and trisilanes that are not easily accessible through other conventional methods. oup.com
Synthesis of Aminodisilanes via Silyllithium Reagents
| Silyllithium Precursor | Generation Method | Electrophile | This compound Product | Yield | Reference |
|---|---|---|---|---|---|
| (t-Butyldimethylsilylamino)diphenylsilyllithium | Tin-Lithium Exchange | Trimethylchlorosilane (Me₃SiCl) | 1-(t-Butyldimethylsilylamino)-1,1-diphenyl-2,2,2-trimethyldisilane | 90% | oup.com |
| Bis(diethylamino)phenylsilyllithium | Tin-Lithium Exchange | Trimethylchlorosilane (Me₃SiCl) | 1,1-Bis(diethylamino)-1-phenyl-2,2,2-trimethyldisilane | 77% | oup.com |
| [(Me₃Si)₂N]MePhSiLi | Lithium Reduction | Trimethylchlorosilane (Me₃SiCl) | [(Me₃Si)₂N]MePhSi–SiMe₃ | Not Specified | researchgate.net |
Aminolysis Reactions of Halodisilane Intermediates
Reaction of 1,2-Dichlorodisilane with Amines
Alternative Synthetic Routes and Methodological Innovations
Beyond the established pathways, research continues into novel methods for synthesizing aminodisilanes, with a focus on catalytic processes that offer milder reaction conditions and greater functional group tolerance.
A significant innovation in Si-N bond formation is the development of metal-catalyzed nitrene insertion into Si-H bonds. nih.govacs.org This strategy represents a departure from traditional methods that rely on halosilane precursors. Specifically, a copper(I) complex bearing a trispyrazolylborate ligand has been shown to effectively catalyze the transfer of a nitrene group from an iminoiodinane (e.g., PhI=NTs) to the Si-H bond of various silanes, including disilanes. nih.govacs.org
This transformation leads to the exclusive formation of a Si-NH moiety and proceeds under very mild conditions at room temperature. nih.govacs.org A key advantage is that the hydrogen atom from the parent Si-H bond is retained in the product, unlike in dehydrocoupling reactions. nih.gov Mechanistic studies based on Density Functional Theory (DFT) suggest the reaction proceeds via a Si-H homolytic cleavage followed by a rebound step with the silicon-centered radical. nih.govacs.org Even when multiple Si-H bonds are present in the disilane substrate, only mono-insertion of the nitrene group is typically observed. acs.org
Copper-Catalyzed Amination of Disilanes via Nitrene Insertion
| Disilane Substrate | Nitrene Source | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,1,2,2-Tetramethyldisilane | PhI=NTs | TpBr₃Cu(NCMe) | 1-(N-Tosylamino)-1,1,2,2-tetramethyldisilane | 72% | acs.org |
| 1,2-Diphenyl-1,2-dimethyldisilane | PhI=NTs | TpBr₃Cu(NCMe) | 1-(N-Tosylamino)-1,2-diphenyl-1,2-dimethyldisilane | 65% | acs.org |
One-Pot Multicomponent Reaction Strategies for this compound Derivatives
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. researchgate.netijcrt.orgrsc.org This strategy is increasingly being applied to the synthesis of organosilicon compounds, including this compound derivatives. aist.go.jpnih.gov The development of MCRs for aminodisilanes is advantageous as it can reduce the number of purification steps and the generation of by-products. aist.go.jp
A notable example involves the insertion of isocyanides into N-Si bonds. nih.gov In a process activated by trimethylsilyl (B98337) chloride, azines react with isocyanides in a Reissert-type process. nih.gov This is followed by the insertion of a second isocyanide equivalent into the N-Si bond, leading to the formation of α-substituted dihydroazines. nih.gov This multicomponent approach allows for the creation of a variety of this compound derivatives with potential applications in medicinal chemistry. nih.gov
The following table summarizes a selection of one-pot multicomponent reactions used in the synthesis of various heterocyclic compounds, illustrating the versatility of this approach which can be conceptually extended to this compound synthesis.
| Catalyst/Conditions | Reactants | Product Type | Reference |
| Ceric Ammonium (B1175870) Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde, ammonia, 1,3-diones | Dihydropyridine derivatives | ijcrt.org |
| Microwave irradiation | Trialkyl orthoesters, 2-aminoimidazoles, cyanamide | 2-alkyl-substituted 4-aminoimidazo[1,2-a] aist.go.jpharvard.eduacs.orgtriazines | rsc.org |
| Trimethylsilyl chloride | Azines, isocyanides | α-substituted dihydroazines | nih.gov |
| NS-doped graphene oxide quantum dots (GOQDs) | Aldehydes, malononitrile, thiophenols | 2-amino-4H-chromene derivatives | researchgate.net |
| CuO/GO nanocomposite | Aldehydes, amines, alkynes | Quinazoline derivatives | researchgate.net |
Molecular Design Principles for Tailored this compound Precursors
The properties of this compound precursors, such as their reactivity and volatility, are critical for their application in deposition techniques like Atomic Layer Deposition (ALD). harvard.eduresearchgate.netacs.org These properties can be finely tuned through careful molecular design.
Ligand Engineering for Modulating Reactivity and Volatility
Ligand engineering is a key strategy for tailoring the characteristics of this compound precursors. harvard.eduacs.org The size and nature of the ligands attached to the silicon atoms significantly influence the precursor's volatility and reactivity. harvard.eduhelsinki.fi
Volatility: Bulky ligands can increase a precursor's volatility by shielding the central metal or silicon atom from intermolecular interactions. harvard.edu However, excessively large ligands can also decrease volatility due to increased van der Waals forces. harvard.edu Therefore, there is often an optimal ligand size to maximize volatility. harvard.edu For instance, functionalizing cyclopentadienyl (B1206354) (Cp) ligands with substituents can enhance volatility and thermal stability while lowering the melting point. acs.orgchemrxiv.org
Reactivity: The reactivity of a precursor is also governed by its ligands. For example, in ALD processes, precursors with weak metal-ligand bonds and strong ligand-hydrogen bonds tend to have highly exothermic reactions, leading to the formation of pure films at lower temperatures. harvard.edu Alkylamido precursors, for example, have relatively weak M-N bonds, which facilitates lower deposition temperatures. harvard.edu A novel this compound precursor, 1,2-bis(diisopropylamino)disilane (BDIPADS), which contains a Si-Si bond, has been shown to enable the low-temperature thermal ALD of high-quality SiO2 thin films. researchgate.netsci-hub.se The presence of the Si-Si bond is believed to contribute to its high reactivity. sci-hub.se
The table below illustrates the effect of different ligands on precursor properties.
| Precursor Type | Ligand Characteristics | Effect on Volatility | Effect on Reactivity | Reference |
| Cyclopentadienyl-based | Functionalized Cp ligands | Enhanced | Modulated based on substituent | acs.orgchemrxiv.org |
| Alkylamido | Weak M-N bonds | High | Lower ALD temperature | harvard.edu |
| This compound (BDIPADS) | Diisopropylamino groups, Si-Si bond | Suitable for ALD | High, enables low-temperature deposition | researchgate.netsci-hub.se |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral organosilicon compounds, where the silicon atom is the stereogenic center, is a challenging but important area of research due to their potential applications in asymmetric synthesis and materials science. nih.govbenthamscience.com Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. rsc.orgrsc.org
Several strategies have been developed for the asymmetric synthesis of chiral silanes. nih.govoup.comorganic-chemistry.org These include:
Organocatalytic Desymmetrization: Chiral imidazole-containing catalysts have been used for the desymmetrization of prochiral silanediols, yielding Si-stereogenic siloxanols with high enantioselectivity. nih.gov
Substitution Reactions with Chiral Auxiliaries: Chiral 5,6-dimethoxy-1,3,2-dioxasilacycloheptane derivatives have been used as starting materials. Substitution reactions with organometallic reagents followed by reduction can produce chiral silicon compounds with high optical yields. oup.com
Transition-Metal-Free Asymmetric Synthesis: While transition-metal-catalyzed methods have seen significant progress, transition-metal-free approaches are gaining attention for their potential in green chemistry. benthamscience.com These methods often face challenges related to the stability of the chiral center at the silicon atom. benthamscience.com
Rhodium-Catalyzed Dehydrogenative C-H Silylation: This method has been developed for the asymmetric synthesis of silicon-stereogenic monohydrosilanes, producing various asymmetrically trisubstituted 1H-benzosiloles. acs.org
The following table provides examples of stereoselective synthesis methods for chiral silicon compounds.
| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity | Reference |
| Organocatalytic Desymmetrization | Chiral imidazole | Prochiral silanediol | Si-stereogenic siloxanol | Up to 98:2 | nih.gov |
| Asymmetric Substitution | (S,S)-2,3-dimethoxybutanediol | Prochiral dialkyldichlorosilanes | Chiral 5,6-dimethoxy-1,3,2-dioxasilacycloheptane | High optical yield | oup.com |
| Rh-Catalyzed C-H Silylation | Rhodium complex | Dihydrosilanes | Silicon-stereogenic monohydrosilanes | Excellent | acs.org |
| Organocatalytic Si-C Bond Functionalization | Chiral Brønsted acid | Dinaphthosiloles | Axially chiral biaryl siloxanes | High | nih.gov |
Chemical Reactivity and Reaction Pathway Elucidation of Aminodisilane Species
Fundamental Bonding Characteristics and Reactivity Profiles
The chemical behavior of aminodisilanes is governed by the interplay of the unique bonds within their molecular structure, primarily the silicon-silicon (Si-Si) single bond, the silicon-nitrogen (Si-N) bonds of the amine ligands, and in some reactive intermediates, silicon-nitrogen double bonds.
The presence of a direct Si-Si bond is a defining feature of aminodisilanes and a primary driver of their enhanced chemical reactivity compared to analogous aminomonosilanes. This heightened activity stems from the inherent nature of the Si-Si bond itself.
Several key factors contribute to the reactivity of the Si-Si backbone:
Low Bond Dissociation Energy (BDE): The Si-Si bond is significantly weaker than other bonds typically found in aminosilane (B1250345) precursors, such as Si-H or Si-N bonds. sci-hub.se Density functional theory (DFT) calculations have shown that the BDE of the Si-Si bond in precursors like 1,2-bis(diisopropylamino)disilane (BDIPADS) is the lowest among all bonds on the silicon atoms. sci-hub.se This low dissociation energy means that less energy is required to cleave the Si-Si bond, making it a preferential site for reaction initiation. sci-hub.se
High Polarity and Polarizability: The Si-Si bond introduces a high degree of polarity to the molecule, which can improve the surface reactivity. aip.org This polarization makes the silicon atoms more susceptible to nucleophilic or electrophilic attack.
Enhanced Oxidation Susceptibility: The Si-Si bond is more readily oxidized compared to Si-H bonds. sci-hub.seacs.orgx-mol.netresearchgate.net This property is particularly advantageous in deposition processes like Atomic Layer Deposition (ALD), where the precursor's facile reaction with an oxidant is crucial for forming high-quality films at low temperatures. sci-hub.seacs.orgx-mol.netresearchgate.net The use of aminodisilane precursors with a reactive Si-Si bond allows for the growth of stoichiometric silicon dioxide (SiO₂) films with low impurity content. sci-hub.seacs.orgx-mol.net
The enhanced reactivity imparted by the Si-Si bond has been leveraged in applications such as the low-temperature plasma-enhanced atomic layer deposition (PEALD) of high-purity SiO₂ films. aip.org For instance, 1,1,1-tris(dimethylamino)disilane (TADS) exhibits a higher growth rate per cycle in ALD processes than its monosilane counterpart, tris(dimethylamino)silane (B81438) (TDMAS), an effect attributed directly to the reactive, polarized Si-Si bond. aip.org
| Precursor | Bond Type | Bond Dissociation Energy (kJ/mol) |
|---|---|---|
| 1,2-bis(diisopropylamino)disilane (BDIPADS) | Si–Si | 298.1 |
| Si–N | 391.5 | |
| Si–H | 396.1 | |
| (Di-iso-propylamino)silane (DIPAS) | Si–N | 336.7 |
| Si–H | 379.3 |
The Si-N bond itself is a site of significant chemical activity. It is weaker than a Si-O bond and can be readily cleaved under certain conditions. researchgate.net The reactivity of the amine ligands is evident in several key processes:
Nucleophilic and Electrophilic Interactions: The nitrogen atom of the amine ligand possesses a lone pair of electrons, making it a potential nucleophilic center. Conversely, the silicon atom, being electropositive, is an electrophilic center. This polarity allows for reactions with a variety of electrophilic and nucleophilic reagents. shashwatpublication.com The Si-N bond can be formed via catalytic processes, such as the dehydrocoupling of amines and silanes, which involves the direct formation of the Si-N bond with hydrogen as the only byproduct. rsc.org
Ligand Exchange and Dissociation: The Si-N bond can be dissociated during reactions, particularly in deposition processes. researchgate.net In plasma-enhanced ALD, for example, the oxygen radicals can react with Si-N bonds, leading to their removal from the precursor molecule and incorporation of oxygen to form siloxane linkages. aip.org The relatively weak nature of the Si-N bond facilitates its cleavage and subsequent reaction. researchgate.net
Steric Influence: The size and structure of the alkyl or aryl groups on the amine ligand can sterically hinder or direct the approach of reactants to the silicon center. rsc.org This steric bulk can modulate the aggregation behavior of the molecules in both solution and solid states and can influence the outcome of subsequent reactions. rsc.org For instance, extremely bulky ligands can prevent reactions from occurring, as seen where hexa(pyrrolidine-1-yl)disilane failed to react with carbon dioxide due to steric hindrance. qucosa.de
While the most common and stable aminodisilanes feature silicon-nitrogen single bonds (Si-N), the formation and reactivity of species containing silicon-nitrogen double bonds (Si=N), known as silaimines or silaneimines, are critical in understanding certain reaction mechanisms. These Si=N species are typically transient, highly reactive intermediates rather than stable, isolable compounds under normal conditions.
The reactivity of the Si-N bond in aminodisilanes primarily involves the cleavage of the single bond. researchgate.netshashwatpublication.com However, reaction pathways can involve intermediates that feature a higher bond order. The chemistry of these species is an active area of research, particularly in the context of plasma chemistry and thermal decomposition.
Key reaction pathways involving the silicon-nitrogen bond include:
Radical Reactions: In plasma environments containing silane (B1218182) and ammonia, radical chain reactions are believed to be a primary mechanism for the formation and transformation of aminosilanes. rsc.org Radicals such as SiH₃• and NH₂• can react to form Si-N bonds. rsc.org
Silylene Intermediates: An alternative mechanism involves the addition of silylene (SiH₂) to an amine. rsc.orgresearchgate.net This can form a dative N→Si bond, which can then rearrange to form a stable aminosilane. rsc.org These pathways are energetically favorable as they often lack significant energy barriers. researchgate.net
Nucleophilic Substitution: In these reactions, a nucleophilic nitrogen atom attacks an electrophilic silicon atom, often accompanied by the elimination of a small molecule like hydrogen. rsc.org
The study of true Si=N double-bonded compounds reveals they are highly susceptible to addition reactions across the double bond, reflecting the high energy and instability of the pπ-pπ overlap between silicon and nitrogen.
Reactivity Contributions of Amine Ligands
Intramolecular and Intermolecular Reaction Mechanisms
Aminodisilanes undergo a variety of reactions, with oxidation and reduction pathways being fundamental to their application and transformation. These mechanisms can proceed through both intramolecular rearrangements and intermolecular interactions with other reagents.
The oxidation of aminodisilanes is a chemically significant process, particularly in materials science for the synthesis of silicon oxides. The reaction leads to the formation of a stable siloxane (Si-O-Si) network. This transformation is highly favorable due to the high thermodynamic stability of the Si-O bond.
The primary pathway for oxidation involves the cleavage of the highly reactive Si-Si bond and the Si-N bonds, followed by the insertion of oxygen. sci-hub.seaip.org This is a key reaction in ALD and PEALD processes for creating high-purity silica (B1680970) (SiO₂) thin films. aip.orgacs.org
The general reaction can be summarized as: this compound + Oxidant → Siloxane + Byproducts
Common oxidants include ozone (O₃) and oxygen plasma (O₂/Ar). aip.orgacs.org DFT calculations confirm that the Si-Si bond is more easily oxidized than Si-H bonds, making it the initial point of attack. sci-hub.seacs.orgx-mol.netresearchgate.net
During PEALD, for instance, the process involves sequential steps:
The this compound precursor chemisorbs onto a surface.
Exposure to an oxygen plasma introduces highly reactive oxygen radicals.
These radicals react with and break both the Si-Si and Si-N bonds in the precursor molecule. aip.org
New, stable Si-O bonds are formed, creating a silicon dioxide layer. aip.org
X-ray photoelectron spectroscopy (XPS) analysis of SiO₂ films grown using TADS and an O₂ plasma shows negligible Si-N and Si-Si peaks, indicating the complete reaction of these bonds during the process. aip.org The oxidation of organosilicon compounds in general, such as through combustion, ultimately yields silicon dioxide. wikipedia.org
| This compound Precursor | Oxidant | Process | Temperature Range (°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| 1,1,1-tris(dimethylamino)disilane (TADS) | O₂/Ar Plasma | PEALD | 115 - 480 | Higher reactivity and growth rate compared to monosilane analog due to reactive Si-Si bond. | aip.org |
| 1,2-bis(diisopropylamino)disilane (BDIPADS) | Ozone (O₃) | Thermal ALD | 50 - 250 | High-quality SiO₂ films formed at low temperatures (as low as 50°C) due to the easily oxidized Si-Si bond. | sci-hub.seacs.org |
While the oxidation of aminodisilanes is a common and well-documented process, their reduction back to silane (Si-H containing) compounds is less prevalent. Silanes themselves, particularly those with Si-H bonds, are typically used as reducing agents in organic chemistry. gelest.comsigmaaldrich.com Therefore, the reduction of a stable this compound requires specific and often harsh conditions to cleave the Si-N bond and replace it with a Si-H bond.
The cleavage of the Si-N bond is the critical step in such a transformation. This bond can be broken, but it often leads to other products besides a simple silane. For example, hydrolysis of the Si-N bond yields silanols (Si-OH) and the corresponding amine. wikipedia.org
A hypothetical reduction pathway would involve a powerful hydride source to displace the amido group. More commonly studied is the reverse reaction: the formation of aminosilanes from silanes. Catalytic dehydrocoupling or amination of silanes represents a direct method for forming Si-N bonds from Si-H bonds. rsc.orgacs.org For example, copper-catalyzed nitrene insertion into a Si-H bond is a known method for creating Si-N linkages under mild conditions. acs.org
The reduction of functional groups attached to silicon is possible but depends heavily on the nature of the group. For instance, while benzylic alcohols can be reduced to the corresponding alkanes using a silane and an acid catalyst, primary aliphatic alcohols are not reduced under similar conditions. gelest.com This illustrates that the feasibility of reducing a bond to silicon is highly substrate-dependent. A direct, one-step reduction of an this compound to a disilane (B73854) is not a standard synthetic transformation, and pathways would likely involve multiple steps, such as conversion to a halodisilane followed by reduction with a hydride agent like lithium aluminum hydride.
Nucleophilic Substitution Processes Involving this compound
Aminodisilanes can undergo nucleophilic substitution reactions where an electron-rich species, known as a nucleophile, attacks the silicon atom, leading to the displacement of a leaving group. wikipedia.orglibretexts.org The reactivity of the silicon center in aminodisilanes towards nucleophiles is a key aspect of their chemistry. The general form of a nucleophilic substitution reaction can be represented as an attack by a nucleophile on a substrate, resulting in the substitution of a leaving group. wikipedia.org
In the context of aminodisilanes, the amino group can act as a leaving group. The reaction of (aminosilyl)lithium with electrophiles like Me3SiCl results in the formation of an this compound, demonstrating the susceptibility of the silicon center to nucleophilic attack and the viability of the amino group as a leaving group in certain contexts. oup.com The reaction of alkyl halides with cyanides to form nitriles is a classic example of nucleophilic substitution. wikipedia.org Similarly, the reaction of an alkyl bromide with a hydroxide (B78521) ion, where the hydroxide is the nucleophile and bromide is the leaving group, illustrates this fundamental process. wikipedia.org
The strength of the nucleophile is a critical factor in these reactions; a species with a negative charge is generally a more potent nucleophile than its neutral counterpart. For instance, the hydroxide ion (OH⁻) is a more reactive nucleophile than a water molecule (H₂O). savemyexams.com The mechanisms of these reactions can vary, with two primary pathways being the S({N})1 and S({N})2 mechanisms, which differ in their kinetic order and whether the reaction proceeds through a concerted step or a carbocation intermediate. wikipedia.org While steric hindrance can be a significant factor in organic chemistry, it is often less of a concern in nucleophilic substitutions at a silicon center. doi.org
Research into functionalized silyllithiums has shown that these compounds can be valuable for creating new organosilicon compounds through nucleophilic substitution pathways. oup.com For example, the reaction of (t-Butoxysilyl)stannane with n-BuLi can generate an (alkoxysilyl)lithium, which can then react with other electrophiles. oup.com
Carbon Dioxide Insertion Reactions and Carbamoyloxydisilane Formation
Aminodisilanes have been shown to react with carbon dioxide (CO₂) through an insertion reaction into the silicon-nitrogen (Si-N) bond, which leads to the formation of carbamoyloxydisilanes. acs.orgqucosa.de This reaction is a convenient method for accessing silicon carbamates. acs.org The general transformation involves the insertion of a CO₂ molecule into the Si-N bond of aminodisilanes with the general formula ((RR′N)nMe₃₋ₙSi)₂, yielding carbamoyloxydisilanes of the formula ((RR′NC(O)O)nMe₃₋ₙSi)₂. acs.orgqucosa.de
The success of this insertion reaction is dependent on steric factors. For example, while hexathis compound undergoes CO₂ insertion, the more sterically hindered hexa(pyrrolidine-1-yl)disilane does not react, even under increased CO₂ pressure. acs.orgqucosa.de The reaction conditions typically involve bubbling gaseous CO₂ through a solution of the this compound in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, followed by allowing the mixture to warm to room temperature. acs.orgqucosa.de In some cases, the reaction is carried out in an autoclave under CO₂ pressure. acs.org
A significant outcome of this reaction is the formation of compounds with hypercoordinate silicon atoms. acs.orgqucosa.de In many of the resulting carbamoyloxydisilanes, the silicon atoms are pentacoordinate in the solid state, with two carbamoyloxy moieties bridging the Si-Si bond. acs.orgqucosa.de This hypercoordination is partially retained in solution, existing in a dynamic equilibrium, as observed through solvent- and temperature-dependent NMR studies. acs.org The carbamoyloxy group's oxygen atoms can act as strong donors, which is enhanced by conjugation with the nitrogen lone pair, facilitating the formation of these hypercoordinate structures. acs.org
The insertion of CO₂ into Si-N bonds is not limited to disilanes and has been explored in other aminosilanes as a potential route for synthesizing isocyanates without using phosgene. researchgate.net The reactivity of the Si-N bond towards CO₂ can be influenced by the nature of the amine; insertion into the Si-N bonds of arylamines is generally less facile than with alkylamines. researchgate.net The process can also be reversible, as seen in the case of an N-heterocyclic iminosilane, where the CO₂ insertion is thermoneutral and reversible in the solution phase. rsc.org
Table 1: Reactivity of Various Aminodisilanes with Carbon Dioxide
| This compound | Reaction with CO₂ | Product | Key Feature | Reference |
| ((RR′N)nMe₃₋ₙSi)₂ | Yes | ((RR′NC(O)O)nMe₃₋ₙSi)₂ | Formation of carbamoyloxydisilanes | acs.orgqucosa.de |
| Hexathis compound | Yes | Carbamoyloxydisilane | Successful CO₂ insertion | acs.orgqucosa.de |
| Hexa(pyrrolidine-1-yl)disilane | No | No reaction | Steric hindrance prevents reaction | acs.orgqucosa.de |
| N-heterocyclic iminosilane | Yes (Reversible) | CO₂ adduct | Thermoneutral and reversible insertion | rsc.org |
Surface Reaction Dynamics in Thin Film Deposition Processes
Chemisorption Mechanisms on Substrate Surfaces
In the context of thin film deposition, such as Atomic Layer Deposition (ALD), the chemisorption of this compound precursors onto a substrate surface is a critical initial step. mdpi.com This process involves the formation of chemical bonds between the precursor molecules and the surface. For this compound precursors, a common mechanism involves the cleavage of the Si-N bond, catalyzed by surface hydroxyl (OH) groups. nih.gov The nitrogen and silicon atoms of the precursor interact with the hydrogen and oxygen atoms of a surface terminal OH group, respectively, leading to the dissociative adsorption of the precursor as silane and amino fragments. nih.gov
The reactivity of the precursor with the surface can be influenced by the electronic and structural properties of that surface. For instance, an OH-covered WO₃ surface has been shown to break the first Si-N bond of tris(dimethylamino)silane (TDMAS) without an activation barrier, whereas an OH-covered SiO₂ surface requires a significant activation energy for the same bond cleavage. nih.gov Conversely, the SiO₂ surface is more efficient at decomposing the second Si-N bond compared to the WO₃ surface. nih.gov
For disilane precursors, such as 1,2-bis(diisopropylamino)disilane (BDIPADS), the chemisorption on an OH-terminated SiO₂ surface is more favorable than on an NH₂-terminated SiN surface, which allows for selective deposition. researchgate.net The reaction is thought to proceed through the formation of a hydrogen-bonded physisorbed state, followed by a proton transfer from the surface OH groups to the diisopropylamino ligand, releasing diisopropylamine (B44863) as a gaseous byproduct and forming a covalent O-Si bond with the surface. researchgate.net
Ligand Exchange Reactions and Byproduct Generation
During the ALD process, ligand exchange reactions are fundamental to the layer-by-layer growth of thin films. lamresearch.com After the initial chemisorption of the this compound precursor, a pulse of a co-reactant, such as water or ozone, is introduced. This co-reactant reacts with the remaining ligands on the surface-bound precursor, leading to the formation of the desired film material and volatile byproducts that are purged from the reaction chamber. nih.gov
In the ALD of silicon dioxide from aminosilane precursors, the amino ligands are exchanged for hydroxyl groups upon reaction with an oxygen source. acs.org For example, when using hexakis(ethylamino)disilane (Si₂(NHEt)₆) and D₂O, the main byproducts observed are NDHC₂H₅. acs.org Similarly, the reaction of aminosilanes with surface Si-OH groups results in the formation of an alkylamine as a reaction product. acs.orgnih.gov
The completeness of these ligand exchange reactions can affect the purity and quality of the deposited film. In some cases, a fraction of the original ligands may remain on the surface even after the co-reactant pulse, which can be due to high thermal activation barriers for the elimination of subsequent ligands. researchgate.net The generation and efficient removal of byproducts are crucial for achieving high-quality films and preventing their incorporation as impurities. nih.gov
Si-Si Bond Cleavage and Subsequent Network Formation
The presence of a Si-Si bond in this compound precursors can significantly influence the reaction mechanism and the properties of the deposited film. This bond is generally weaker than Si-H and Si-N bonds, making it more susceptible to cleavage during the deposition process. sci-hub.seresearchgate.net Density functional theory (DFT) calculations have shown that the bond dissociation energy of the Si-Si bond in 1,2-bis(diisopropylamino)disilane (BDIPADS) is considerably lower than other bonds in aminosilane precursors. sci-hub.se
During ALD of AlxSiyOz using hexakis(ethylamino)disilane (Si₂(NHEt)₆), it is proposed that the precursor molecule bonds to the hydroxylated surface through the cleavage of the Si-Si bond, allowing both silicon atoms to bond to the surface. acs.org This cleavage can be promoted by the interaction with an oxidizing agent like ozone, where the oxidation is thought to begin at the Si-Si bond. sci-hub.se The ease of Si-Si bond cleavage generally decreases as the steric bulk of the alkyl substituents on the silicon atoms increases. encyclopedia.pub
The cleavage of the Si-Si bond is a key step in the formation of the silicon-based network of the thin film. Once the disilane precursor is anchored to the surface, subsequent reactions with the co-reactant lead to the formation of Si-O-Si or Si-N-Si linkages, depending on the desired film (oxide or nitride). This process builds up the film layer by layer, creating a continuous network structure. The reactivity of the Si-Si bond can be advantageous for low-temperature deposition processes, as it provides a lower energy pathway for the reaction to proceed. sci-hub.seresearchgate.netx-mol.net
Role of Surface Hydroxyl Groups in Catalyzed Reactions
Surface hydroxyl (Si-OH) groups play a pivotal role in the surface chemistry of oxide materials and are crucial for the catalyzed reactions that occur during the deposition of thin films from this compound precursors. chimia.chresearchgate.net These groups act as the primary reactive sites for the initial chemisorption of the precursor molecules. acs.orgnih.gov The density and type of these silanol (B1196071) groups—which can be isolated, vicinal (hydrogen-bonded), or geminal—determine the surface's reactivity. ajol.infoshimadzu.comuchicago.edu
The reaction between an aminosilane precursor and a hydroxylated surface typically proceeds via a proton transfer mechanism. researchgate.net The aminosilane reacts with the surface Si-OH groups, leading to the formation of a Si-O-Si bond and the release of an alkylamine byproduct. acs.org The number of precursor molecules that can react is directly related to the density of available Si-OH groups on the surface. acs.orgnih.gov For instance, at 100 °C, a higher density of surface Si-OH groups leads to a greater reaction with aminosilane precursors like DMATMS and DSBAS. acs.org
The surface hydroxyl density can be influenced by the deposition temperature; as the temperature increases, the density of isolated Si-OH groups tends to decrease. acs.orgnih.gov This, in turn, can affect the growth per cycle (GPC) of the film. For example, the GPC for SiO₂ ALD using DSBAS decreases as the temperature is raised from 100 to 500 °C, which is attributed to the lower steady-state density of surface Si-OH groups at higher temperatures. acs.orgnih.gov The reactivity of these hydroxyl groups is a key factor in achieving controlled, self-limiting growth in ALD processes. atomiclayerdeposition.com
Factors Influencing Precursor Adsorption and Surface Functionalization
The adsorption of this compound precursors onto a substrate is the critical initiating step in thin-film deposition processes like Atomic Layer Deposition (ALD). This process is not governed by a single variable but is rather a complex interplay of multiple chemical and physical factors. These factors dictate the precursor's surface reactivity, the efficiency of the deposition, and the ultimate quality of the resulting film. Understanding these influences is paramount for controlling film growth with atomic-level precision. fiveable.metno.nl
Key determinants influencing the adsorption and subsequent surface functionalization include the chemical nature of the precursor itself, the properties of the substrate surface, and the specific conditions of the deposition process. fiveable.meacs.org The ligand structure of the aminosilane, the type and density of reactive sites on the substrate, and the deposition temperature are particularly crucial. acs.orgacs.org
Precursor Chemistry and Structure:
The molecular structure of the this compound precursor, including the type of ligands attached to the silicon atoms, significantly impacts its adsorption behavior. acs.org The size and nature of the amino ligands and the presence of other bonds, such as a silicon-silicon (Si-Si) bond, can alter the precursor's reactivity and steric hindrance. acs.orgsci-hub.se
For instance, studies comparing different aminosilane precursors have shown that the number and type of amino ligands affect the activation energies for surface reactions. mdpi.comrsc.org Density Functional Theory (DFT) calculations have been employed to compare the surface reactions of aminosilanes with a varying number of amino ligands, such as diisopropylaminosilane (DIPAS), bis(diethylamino)silane (B1590842) (BDEAS), and tris(dimethylamino)silane (TDMAS). rsc.org These studies reveal that BDEAS exhibits the lowest energy barrier in the rate-determining step, suggesting it would provide the fastest growth rate. rsc.org However, the leaving amine group from DIPAS has a weaker binding strength to the surface, which could lead to fewer impurities in the final film. rsc.org
The presence of a Si-Si bond in the precursor backbone, as seen in 1,2-bis(diisopropylamino)disilane (BDIPADS), has been shown to be a critical factor for enabling low-temperature deposition. sci-hub.seresearchgate.net DFT calculations indicate that this Si-Si bond is more easily oxidized compared to Si-H bonds, contributing to high-quality film growth at temperatures as low as 50°C. sci-hub.seresearchgate.net This enhanced reactivity at low temperatures is attributed to the precursor's high reactivity during surface adsorption. researchgate.net
Substrate Surface Properties:
The condition of the substrate surface is equally important. The type and areal density of surface functional groups are primary determinants of precursor adsorption. acs.orgmdpi.com On hydroxylated surfaces, such as SiO2, the initial reaction typically involves the aminosilane precursor reacting with surface hydroxyl (–OH) groups. acs.orgmdpi.com This is a self-terminating reaction that proceeds until the available –OH sites are saturated. mdpi.com
The density of these reactive sites, particularly silanol (Si-OH) groups, directly influences the initial uptake of the precursor. acs.org Research has shown that a higher initial Si-OH density leads to a greater initial adsorption of the aminosilane precursor. acs.org For example, at 100°C, it was observed that approximately 30% more surface Si-OH groups reacted with dimethylaminotrimethylsilane (DMATMS) than with di-sec-butylaminosilane (DSBAS), a difference attributed to the size of the aminosilane ligand. acs.org
Furthermore, the chemical nature of the surface termination dictates the selectivity of the deposition. DFT calculations have demonstrated that the adsorption of an this compound like BDIPADS is more favorable on OH-terminated SiO2 surfaces compared to NH2-terminated silicon nitride (SiN) surfaces. avsconferences.org This inherent difference in reactivity forms the basis for area-selective ALD, where the precursor chemoselectively adsorbs onto one material over another. acs.orgavsconferences.org
Process Conditions:
Process parameters such as temperature, precursor dose, and exposure time are critical for controlling the adsorption process. fiveable.me
Temperature: The substrate temperature affects precursor adsorption, surface diffusion, and reaction rates. fiveable.me For many this compound precursors, a specific "ALD temperature window" exists where ideal self-limiting growth occurs. acs.org For the BDIPADS precursor, stoichiometric SiO2 films can be formed across a wide temperature range from 50°C to 250°C. sci-hub.se However, at very low temperatures (≤80°C), a slight incorporation of SiH-related moieties may occur. sci-hub.seresearchgate.net The growth per cycle (GPC) can also be temperature-dependent; for the DSBAS ALD process, the GPC decreases as temperature increases due to a reduction in the density of surface Si-OH groups. acs.org
Precursor Dose and Exposure Time: Sufficient precursor dose and exposure time are necessary to ensure the saturation of all available reactive sites on the surface, which is a hallmark of ALD. fiveable.me Incomplete saturation can lead to lower GPC and non-uniform film growth.
The table below summarizes the key factors and their observed effects on the adsorption of this compound precursors.
| Factor | Influence on Adsorption and Surface Functionalization | Research Findings |
| Precursor Ligand Structure | Affects steric hindrance and reactivity. acs.org Influences activation energy for surface reactions and potential for impurities. rsc.org | The size of the aminosilane ligand determines how many surface Si-OH groups it can react with in the first half-cycle. acs.org BDEAS shows a low energy barrier for reaction, while DIPAS may lead to fewer impurities due to weaker binding of its leaving group. rsc.org |
| Si-Si Bond in Precursor | Enhances reactivity, especially for oxidation, enabling lower deposition temperatures. sci-hub.seresearchgate.net | The Si-Si bond in BDIPADS is more easily oxidized than Si-H bonds, allowing for high-quality SiO2 deposition at temperatures around 50°C. sci-hub.seresearchgate.net |
| Substrate Functional Groups | Determines the primary reaction pathway and selectivity. acs.orgavsconferences.org Aminosilanes react readily with surface -OH groups. acs.orgacs.org | Adsorption of BDIPADS is calculated to be more reactive on OH-terminated SiO2 than on NH2-terminated SiN surfaces, enabling inherent selectivity. avsconferences.org |
| Surface Site Density | The areal density of reactive sites (e.g., Si-OH) directly impacts the initial precursor uptake and growth per cycle (GPC). acs.org | A higher initial Si-OH density on a SiO2 surface leads to increased adsorption of the Si precursor during the first few ALD cycles. acs.org |
| Deposition Temperature | Defines the ALD window and affects GPC, film composition, and impurity levels. fiveable.meacs.orgsci-hub.se | For BDIPADS, stoichiometric SiO2 is achieved between 50-250°C, but Si-H related defects can appear at ≤80°C. sci-hub.se For DSBAS, GPC decreases with increasing temperature. acs.org |
| Co-reactant | The oxidizing agent (e.g., ozone, O2 plasma) is crucial for removing precursor ligands and regenerating reactive surface sites for the next cycle. acs.orgacs.org | O2 plasma helps generate surface Si-OH groups by reacting with surface ligands. acs.org Ozone effectively reacts with Si-Hx groups to form Si-O-H, sustaining the ALD process. acs.org |
The following table details the reaction energies calculated using DFT for the interaction of a bis-diethylaminosilane (BDEAS) precursor with a hydroxylated SiO2 surface model, illustrating the energetics of the initial adsorption and reaction steps.
| Reaction Step | Description | Reaction Energy (ΔEr) |
| Molecular Adsorption | Physisorption of BDEAS precursor onto the surface. | -69.0 kJ/mol sci-hub.se |
| Reaction 1 | First ligand exchange with a surface -OH group. | -58.3 kJ/mol mdpi.com |
| Reaction 2a | Second ligand exchange with an adjacent -OH group. | -64.3 kJ/mol mdpi.com |
| Reaction 2b | Intramolecular reaction after the first ligand exchange. | -6.0 kJ/mol mdpi.com |
| Reaction 3 | Conversion of a singly-bound to a doubly-bound surface species. | +37.5 kJ/mol mdpi.com |
These values indicate that the initial ligand exchange reactions are exothermic and thus thermodynamically favorable. mdpi.com The subsequent surface functionalization involves the removal of the remaining ligands and the formation of a stable film, typically through reaction with a co-reactant like ozone or an oxygen plasma, which regenerates the reactive hydroxyl groups on the surface for the subsequent ALD cycle. acs.orgacs.org
Spectroscopic and Analytical Characterization Techniques
Structural Elucidation and Bonding Environment Analysis
Detailed analysis of the aminodisilane molecule's structure and bonding is accomplished using several key spectroscopic methods. These techniques provide insights into the fundamental arrangement of atoms and the nature of the chemical bonds, which dictate the precursor's reactivity and behavior in deposition processes.
Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding Characteristics
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and chemical bonds within a molecule. researcher.lifenist.gov By analyzing the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, a unique spectral fingerprint of the compound is obtained. chemicalbook.com
In the context of this compound precursors, such as 1,2-bis(diisopropylamino)disilane (BDIPADS), FTIR is crucial for verifying the presence of key chemical bonds before and after the deposition process. While a direct spectrum of the this compound precursor identifies its constituent bonds, its most powerful application is in analyzing the resulting thin films to understand the precursor's reaction mechanism. acs.orgsci-hub.se For instance, in the atomic layer deposition (ALD) of silicon dioxide (SiO₂), the analysis of the deposited film confirms the consumption of specific bonds from the precursor. acs.org
Studies on SiO₂ films grown using BDIPADS and ozone show that the characteristic vibrational modes associated with Si-H and Si-N bonds from the this compound precursor are absent in the final film. acs.orgsci-hub.se Conversely, the spectra of the deposited films are dominated by strong absorption bands corresponding to the Si-O-Si network, specifically the transverse optical (TO) and longitudinal optical (LO) phonon modes. sci-hub.seacs.orgacs.org The disappearance of precursor-related peaks and the emergence of film-specific peaks confirm the successful chemical reaction and the purity of the resulting film. acs.orgsci-hub.se For example, the low-temperature growth of SiO₂ films can sometimes result in the inclusion of SiH-related groups, which are readily identifiable by a distinct peak around 880 cm⁻¹; this peak is absent at higher deposition temperatures. sci-hub.se
Table 1: Key FTIR Vibrational Modes in this compound-Related Deposition
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Si-O-Si TO stretch | ~1040-1053 | Indicates formation of SiO₂ network acs.orgacs.org |
| Si-O-Si LO stretch | ~1225-1226 | Confirms stoichiometric silicon oxide acs.orgacs.org |
| (O-)₃SiH bend | ~880 | Indicates Si-H impurities in low-temp films sci-hub.se |
| O-SiH₃ stretch | ~2189 | Surface species from precursor reaction acs.org |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of the elements within a material. escholarship.org The method involves irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons, which is characteristic of the element and its bonding environment (chemical state). escholarship.orgcnr.it
For this compound precursors, XPS is instrumental in confirming their elemental makeup and, more critically, in analyzing the composition of the thin films they are used to create. acs.org A key feature of this compound precursors like BDIPADS is the Si-Si bond. The binding energy for elemental silicon (Si-Si) is found at approximately 99.4 eV. researchgate.netthermofisher.com In contrast, the Si-N bond in compounds like silicon nitride (Si₃N₄) has a characteristic binding energy of around 101.5 - 101.7 eV. thermofisher.comazom.com The binding energy for silicon in SiO₂ is higher, at about 103.5 eV. thermofisher.com
Analysis of thin films deposited using this compound precursors confirms the purity of the resulting material. For example, SiO₂ films deposited using BDIPADS show negligible nitrogen and carbon concentrations (<1 at. %), indicating the complete removal of the amino ligands during the ALD process. aip.orgresearchgate.net Similarly, when depositing silicon-rich films, XPS can confirm a high silicon content and minimal contamination from elements like iodine if an iodo-aminosilane precursor is used. google.com The precise binding energies measured in the Si 2p region of the XPS spectrum allow for the deconvolution of peaks to identify different bonding states, such as Si-Si, Si-N, and Si-O, providing a detailed picture of the film's chemical structure. researchgate.netazom.com
Table 2: Representative XPS Binding Energies for Silicon Compounds
| Chemical State | Binding Energy (eV) | Reference |
|---|---|---|
| Si-Si (elemental) | 99.4 | researchgate.netthermofisher.com |
| Si-N (in Si₃N₄) | 101.7 | thermofisher.com |
| Si-O (in SiO₂) | 103.5 | thermofisher.com |
| Si-SiSiN(OH) | ~101.5 | azom.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamic Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution or the solid state. cdnsciencepub.comereztech.com It operates by probing the magnetic properties of atomic nuclei, allowing for the identification of the connectivity and spatial relationship between atoms. acs.org
For this compound compounds, both ¹H NMR (proton) and ²⁹Si NMR are used to confirm the molecular structure and purity during synthesis. google.comresearchgate.net The chemical shifts in a ¹H NMR spectrum reveal the different types of protons and their local environments within the molecule. For instance, the protons in the alkyl groups of the diisopropylamino ligand in BDIPADS would have characteristic shifts.
²⁹Si NMR is particularly powerful for characterizing silicon-containing compounds. huji.ac.il The chemical shift range for ²⁹Si is wide, making it sensitive to subtle changes in the silicon atom's bonding environment. huji.ac.il For aminodisilanes, the presence of a Si-Si bond can be confirmed, and its chemical shift provides insight into the electronic environment created by the amino substituents. Studies have reported ²⁹Si NMR chemical shifts for aminodisilanes, allowing for the verification of their synthesis and the study of their dynamic behavior in solution, such as the potential for pentacoordinate silicon formation where carbamoyloxy moieties bridge the Si-Si bond. researchgate.net The disappearance of reactant signals and the appearance of product signals in the NMR spectrum are used to monitor the progress of synthesis reactions. google.com
Surface and Thin Film Analytical Methodologies
The primary application of this compound is as a precursor for thin film deposition. Therefore, a significant part of its characterization involves analyzing the properties of the films it produces. These methodologies focus on the film's composition, thickness, and optical characteristics.
Auger Electron Spectroscopy (AES) for Film Composition Analysis
Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of a sample's surface. acs.org It involves bombarding the surface with an electron beam and analyzing the energies of the emitted "Auger" electrons, which are characteristic of the elements present. acs.org
In the context of films deposited from this compound precursors, AES is used to confirm the stoichiometry and purity of the film. acs.orgresearchgate.net For example, chemical analysis of SiO₂ films grown using the BDIPADS precursor via AES confirms the formation of stoichiometric SiO₂ without noticeable nitrogen or carbon impurities. acs.orgresearchgate.netresearchgate.net This is a critical quality control metric, as residual carbon or nitrogen from the precursor's amino ligands can degrade the film's electrical and optical properties. AES depth profiling can also be employed to analyze the compositional uniformity of the film from the surface down to the substrate interface.
Spectroscopic Ellipsometry (SE) for Film Thickness and Optical Properties
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. By analyzing these changes over a range of wavelengths, it can determine film thickness with sub-nanometer precision, as well as its optical properties like the refractive index (n) and extinction coefficient (k). mdpi.comunl.edu
SE is essential for in-situ monitoring and post-deposition characterization of films grown from this compound precursors. mdpi.comresearchgate.net For SiO₂ films deposited using BDIPADS, SE is used to determine the growth per cycle (GPC) during the ALD process, which is a key parameter for process control. sci-hub.se For example, a GPC of approximately 0.14 nm/cycle has been reported for SiO₂ grown from BDIPADS at 150 °C. sci-hub.se
The refractive index of the deposited film is a critical measure of its quality and density. For high-quality, dense SiO₂ films, the refractive index at a wavelength of 633 nm is expected to be around 1.46. mdpi.comuminho.ptaip.org SE measurements on films grown from this compound precursors confirm the deposition of high-quality films by verifying that the refractive index is close to the ideal value. researchgate.netuminho.pt For instance, SiO₂ films deposited at 50°C using a bis(diethylamino)silane (B1590842) precursor achieved a refractive index of 1.4617 at 470 nm. uminho.pt
Table 3: Optical Properties of SiO₂ Films from this compound Precursors Measured by SE
| Precursor | Deposition Temp. (°C) | Growth Per Cycle (nm) | Refractive Index (n) | Wavelength (nm) |
|---|---|---|---|---|
| BDIPADS | 150 | ~0.14 | N/A | N/A |
| Bis(diethylamino)silane | 50 | N/A | 1.4617 | 470 |
Advanced Characterization for Process Understanding
Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for analyzing the composition of exhaust gases from a deposition reactor in real-time. nih.govpacelabs.com This analysis helps to identify reaction byproducts and unreacted precursors, offering insights into reaction mechanisms and precursor utilization efficiency. pacelabs.comresearchgate.net
In a typical setup, the exhaust gas from the reactor is continuously fed into a gas cell through which an infrared beam passes. thermofisher.com The resulting absorption spectrum reveals the molecular fingerprints of the species present in the exhaust. thermofisher.com
While direct studies on this compound exhaust are not widely published, research on the closely related bisdiethylaminosilane (BDEAS) precursor in an O₂ plasma ALD process illustrates the utility of this method. nih.govresearchgate.net The key findings from such analyses include:
Identification of Reaction Byproducts: During the plasma half-cycle, the combustion of the precursor's amine ligands leads to the formation of volatile species such as water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO). researchgate.net Nitrogen-containing byproducts like nitrous oxide (N₂O) and nitrogen dioxide (NO₂) have also been detected. researchgate.net
Precursor Reaction Confirmation: The detection of desorbed diethylamine (B46881) (DEA) during the precursor pulse confirms that the BDEAS molecule adsorbs onto surface hydroxyl sites through the exchange of one of its amine ligands. researchgate.net
Quantification of Precursor Depletion: By comparing the precursor's spectral signature with and without the substrate present, it is possible to quantify the amount of precursor consumed in the reaction, with depletion values ranging from 10% to 50% depending on process parameters. researchgate.net
This information is crucial for optimizing the deposition process, improving precursor efficiency, and understanding the chemical pathways that lead to film formation and impurity incorporation. pacelabs.comresearchgate.net
Optical Emission Spectroscopy (OES) is a powerful plasma diagnostic tool used to identify the excited species present in the plasma region during plasma-enhanced deposition processes. osti.goviphy.ac.cn By analyzing the light emitted from the plasma, OES provides information on the reactive radicals and ions that drive the deposition chemistry. osti.govmdpi.com
The OES analysis of the plasma during the deposition of SiO₂ from the aminosilane (B1250345) BDEAS and an O₂ plasma provides a relevant example. nih.govresearchgate.net The spectra reveal the presence of various excited fragments, indicating complex gas-phase reactions.
| Emitting Species | Wavelength (approx. nm) | Significance in Deposition Process |
| OH | 309 | Indicates the presence of reactive oxygen and hydrogen species, often from the dissociation of H₂O released from the surface. researchgate.net |
| NH | 336 | Points to the dissociation of amine ligand byproducts in the plasma. researchgate.net |
| CN | 388 | Suggests the breakdown of ethyl groups from the amine ligands and subsequent reaction with nitrogen species. researchgate.net |
| SiH | 414 | Indicates the fragmentation of the silane (B1218182) precursor in the plasma, creating reactive silicon-containing radicals for deposition. iphy.ac.cnmdpi.com |
| Hα | 656 | Represents excited atomic hydrogen, a key species in many plasma processes that can participate in surface reactions. iphy.ac.cnmdpi.com |
This table summarizes key excited species identified via OES in related aminosilane plasma processes and their general significance.
Time-resolved OES can be used to monitor the saturation of plasma-surface reactions, helping to optimize the plasma exposure time in PEALD cycles. osti.gov The intensity of specific emission lines can be correlated with deposition parameters and resulting film properties, making OES a valuable tool for both mechanistic studies and real-time process control. osti.goviphy.ac.cn
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculations of Aminodisilane Systems
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the complex chemical behavior of this compound compounds. These computational methods provide detailed insights into the electronic structure, energetics, and reaction mechanisms at an atomic level, which are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. mdpi.com It has been widely applied to study various aminosilane (B1250345) precursors, including aminodisilanes, to understand their reactivity and suitability for applications like Atomic Layer Deposition (ALD). mdpi.comchemrxiv.org DFT calculations allow for the accurate prediction of molecular properties and reaction pathways, guiding the design of new and improved chemical processes. mdpi.com
A key application of DFT is the determination of activation energies, which represent the energy barrier that must be overcome for a chemical reaction to occur. acs.org By calculating the energy difference between the reactants and the transition state, DFT can predict the feasibility and rate of a reaction. acs.org For instance, in the context of ALD, lower activation energies for precursor adsorption on a desired surface are generally favorable. acs.orgmdpi.com
Studies on this compound precursors have utilized DFT to evaluate the activation energies for their reactions on different surfaces. For example, the activation energy for the reaction of diisopropylaminosilane (DIPAS) with a hydroxyl-terminated silicon surface was determined to be 0.24 eV. researchgate.net This value is crucial for understanding the temperature dependence of the deposition process. researchgate.net In another study, the activation energy for the dissociative chemisorption of bis(diethylamino)silane (B1590842) (BDEAS) on a WO₃ surface was found to be lower than on an SiO₂ surface, indicating surface-dependent reactivity. nih.gov
Interactive Table: Calculated Activation Energies for Aminosilane Reactions
| Precursor | Surface | Reaction | Activation Energy (eV) | Source |
|---|---|---|---|---|
| DIPAS | Si(001)-OH | Dissociation | 0.24 | researchgate.net |
| BDEAS | WO₃(001) | Dissociative Chemisorption | Lower than on SiO₂ | nih.gov |
It is important to note that the accuracy of these calculations can be influenced by the chosen theoretical model and the complexity of the system being studied. nih.gov
Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond. savemyexams.com DFT calculations are frequently used to determine the BDEs of various bonds within a precursor molecule, providing insights into its thermal stability and reactivity. sci-hub.sersc.org A lower BDE for a particular bond suggests that it is more likely to break during a chemical reaction. sci-hub.se
In the case of the this compound precursor 1,2-bis(diisopropylamino)disilane (BDIPADS), DFT calculations revealed that the Si-Si bond has a significantly lower BDE compared to the Si-H and Si-N bonds. sci-hub.se This finding suggests that the Si-Si bond is the most reactive site in the molecule and is more susceptible to oxidation. sci-hub.se This high reactivity of the Si-Si bond is believed to be a key factor in the successful low-temperature deposition of high-quality SiO₂ films using BDIPADS. sci-hub.seacs.org
Interactive Table: Calculated Bond Dissociation Energies for Aminosilane Precursors
| Precursor | Bond | Bond Dissociation Energy (kJ/mol) | Source |
|---|---|---|---|
| BDIPADS | Si-Si | Significantly lower than other bonds | sci-hub.se |
| DIPAS | Si-N | 100.1 | rsc.org |
| DMAS | Si-N | 106.8 | rsc.org |
| DEAS | Si-N | 105.4 | rsc.org |
| DPAS | Si-N | 107.2 | rsc.org |
| DSBAS | Si-N | 99.2 | rsc.org |
The BDE is a critical parameter in understanding the initial steps of a deposition process, as it helps to identify the weakest link in the precursor molecule and predict its decomposition pathways. ma.edu
For instance, in the study of aminosilane precursors for SiO₂ deposition on tungsten oxide surfaces, DFT calculations showed that while the decomposition of BDEAS and tris(dimethylamino)silane (B81438) (TDMAS) was thermodynamically more favorable than that of DIPAS, the leaving amine group from DIPAS had a weaker binding to the surface. nih.gov This suggests that DIPAS might lead to films with fewer impurities, even if its initial reaction is less exothermic. nih.gov A reaction can be under thermodynamic control, where the most stable product is formed, or under kinetic control, where the product that is formed fastest predominates. libretexts.org The reaction conditions, such as temperature, can often influence whether a reaction is under thermodynamic or kinetic control. libretexts.orgquora.com
Bond Dissociation Energy (BDE) Calculations
First-Principles Studies of Surface Adsorption Mechanisms
First-principles studies, which are based on the fundamental laws of quantum mechanics without empirical parameters, are crucial for understanding the detailed mechanisms of how precursor molecules adsorb onto a surface. researchgate.net These studies, often employing DFT, can model the interactions between the precursor and the surface atoms, revealing the most likely adsorption sites and configurations. researchgate.netresearchgate.net
For the this compound precursor BDIPADS, first-principles calculations have been used to investigate its adsorption on hydroxyl-terminated SiO₂ and amine-terminated SiN surfaces. researchgate.net These calculations showed that the adsorption of BDIPADS is more favorable on the SiO₂ surface, which is a key factor in achieving selective deposition of SiO₂ on oxide surfaces over nitride surfaces. researchgate.net The ability to predict and understand these selective adsorption behaviors is critical for developing advanced semiconductor manufacturing processes like area-selective ALD. acs.orgresearchgate.net
Computational Approaches for Precursor Screening and Selection in Atomic Layer Deposition
The development of new and improved ALD processes heavily relies on the selection of suitable precursor molecules. rsc.org Computational methods, particularly DFT, have emerged as powerful tools for the rational screening and selection of ALD precursors. acs.orgacs.org By calculating key properties such as reactivity, thermal stability, and adsorption behavior on different surfaces, these computational approaches can quickly assess the potential of a large number of candidate molecules, significantly accelerating the discovery of new precursors. acs.orgxml-journal.net
For example, DFT calculations have been used to screen various aminosilane precursors for the selective deposition of SiO₂. acs.org These studies have evaluated factors like the activation energies for reaction on different substrates and the steric hindrance of the precursor ligands to predict which molecules will exhibit the desired selectivity. acs.org This computational pre-screening helps to narrow down the most promising candidates for experimental validation, saving significant time and resources. acs.org The use of computational fluid dynamics (CFD) can further enhance this process by modeling the transport of precursors within the ALD reactor. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations track the time evolution of a system of interacting atoms by solving their equations of motion, providing a detailed view of molecular interactions and structural changes. nih.govnih.gov In the context of this compound chemistry, MD is particularly useful for understanding the physical aspects of film formation. Unlike Kinetic Monte Carlo, MD-based approaches can effectively model the thickness-dependent evolution of the microscopic structures of deposited layers. nih.gov However, a significant limitation of MD is its temporal scale, which is typically confined to picoseconds or nanoseconds, far shorter than the duration of typical Atomic Layer Deposition (ALD) pulses. nih.gov
To accurately simulate the chemical processes inherent in ALD, such as the reactions of this compound with a substrate, it is necessary to model the breaking and forming of chemical bonds. While classical MD simulations rely on fixed interatomic potentials, Reactive Force Fields (ReaxFF) have been developed to handle these reactive events. mdpi.com ReaxFF can accurately model chemical reactions within a complex system, making it suitable for simulating the deposition process where precursor molecules interact with and bond to surface functional groups. mdpi.com This approach allows for a more precise representation of atomic interactions, capturing the nuances of precursor adsorption, ligand exchange, and surface reconstruction, which are critical for understanding the deposition mechanism of this compound-based films. mdpi.comresearchgate.net
MD simulations are a powerful tool for visualizing the growth of thin films and the subsequent structural relaxation. nih.gov A common simulation approach involves the sequential introduction of atoms or precursor molecules into a simulation cell containing a substrate. mdpi.com After each deposition step, an MD simulation is run to allow the system to relax, enabling the atoms to find their most energetically favorable positions. mdpi.com This process is repeated to build the film layer by layer.
This methodology allows researchers to observe the evolution of the film's morphology, such as the development of amorphous versus crystalline structures. nih.gov It is also highly effective for identifying the formation of defects, voids, and impurities within the growing film. nih.govmdpi.com For example, simulations can reveal how steric hindrance from the this compound precursor affects surface coverage and how byproducts are incorporated or removed. nih.govmdpi.com By analyzing the final relaxed structures, key properties like film density and internal stress can be predicted. mdpi.commdpi.com
Reactive Molecular Dynamics for Atomic Interaction Accuracy
Kinetic Monte Carlo (KMC) Simulations
Kinetic Monte Carlo (KMC) is a stochastic simulation method designed to model the time evolution of systems where the state changes through a series of discrete events with known transition rates. nih.govfrontiersin.org Its main advantage is the ability to simulate processes over much longer timescales than MD, which is crucial for modeling the full cycle of an ALD process. nih.gov However, KMC requires an accurate, predefined list of all possible elementary reaction steps and their associated rate constants. nih.gov
To ensure physical realism, KMC simulations of ALD are often built upon a foundation of quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.netsnu.ac.kr DFT is used to determine the detailed reaction pathways, reaction energies, and activation energy barriers for the elementary steps of the ALD process, such as the adsorption of the this compound precursor onto the substrate and subsequent surface reactions. mdpi.comsnu.ac.kr
These DFT-calculated parameters are then used as inputs for the KMC model. researchgate.netsnu.ac.kr The KMC algorithm stochastically selects which reaction will occur next based on the relative rates derived from the activation energies, simulating the layer-by-layer growth of the film over many cycles. missouristate.edu This integrated DFT-KMC approach has been successfully used to investigate the ALD growth of various materials, providing insights into growth rates and reaction mechanisms that are consistent with experimental observations. nih.govsnu.ac.krucla.edu For example, studies on precursors like TDMAH for HfO₂ deposition have utilized this method to create robust microscopic models. ucla.edu
KMC simulations are exceptionally well-suited for systematically studying the impact of various operating parameters on the ALD process. nih.govmissouristate.edu By altering the input parameters of the simulation, researchers can predict how changes in experimental conditions will affect film properties without the cost and time of extensive empirical studies. missouristate.edu
Parameters that can be investigated include:
Temperature: Affects reaction rates and precursor thermal stability. rsc.org
Pressure and Exposure Time: Influence precursor dosage and surface saturation. rsc.org
Precursor Type: The structure of the this compound precursor can be varied to study its effect on steric hindrance and reactivity. nih.gov
Surface Site Density: The initial concentration of reactive sites (e.g., -OH groups) on the substrate can be modified. acs.org
A notable simulation study on the Plasma-Enhanced ALD (PEALD) of SiO₂ demonstrated that the probability of a precursor binding to one versus two surface oxygen atoms significantly impacts the resulting film. mdpi.com As shown in the table below, increasing the probability of the precursor binding to two surface sites leads to a denser film with a higher growth per cycle (GPC).
| Probability of Precursor Binding to Two Surface Oxygen Atoms (pP2) | Average Growth Per Cycle (GPC) (Å/cycle) | Mass Density of Deposited SiO₂ Film (g/cm³) |
|---|---|---|
| 0.0 | 1.5 | 1.80 |
| 0.25 | 1.6 | 2.05 |
| 0.5 | 1.7 | 2.15 |
| 1.0 | 1.8 | 2.20 |
These simulations revealed that favoring binding to two surface atoms results in a denser SiO₂ film with fewer –OH impurities and voids. mdpi.com Such insights are invaluable for optimizing ALD process parameters to achieve desired material properties.
Advanced Materials Applications and Performance Optimization
Aminodisilane as Precursors for Silicon Dioxide Thin Films in Atomic Layer Deposition
This compound compounds are emerging as crucial precursors for the deposition of silicon dioxide (SiO₂) thin films, a fundamental material in the microelectronics industry. Their application in Atomic Layer Deposition (ALD) processes offers significant advantages, particularly in the fabrication of advanced semiconductor devices where precise thickness control and high film quality at low temperatures are paramount. The unique chemical structure of this compound, featuring a Si-Si bond, enhances its reactivity, enabling the growth of high-quality SiO₂ films.
Low-Temperature Thermal ALD Processes
The development of low-temperature thermal ALD processes for SiO₂ is critical for next-generation electronic devices. A novel this compound precursor, 1,2-bis(diisopropylamino)disilane (BDIPADS), used with ozone (O₃), has demonstrated the capability to produce device-quality SiO₂ thin films at temperatures as low as 50°C. sci-hub.seresearchgate.netacs.orgx-mol.net This process yields high-quality films with relatively high growth rates, high film densities, and low impurity levels, even without plasma assistance. sci-hub.seresearchgate.netacs.orgx-mol.net
The growth per cycle (GPC) in the thermal ALD of SiO₂ using BDIPADS and ozone shows a dependency on the deposition temperature. Studies have systematically investigated a wide temperature range, from 50°C to 250°C. sci-hub.seresearchgate.netacs.orgx-mol.net While higher temperatures generally lead to an increased GPC due to enhanced reaction kinetics, the BDIPADS precursor maintains a relatively high growth rate even at lower temperatures. sci-hub.seresearchgate.net For instance, the GPC of the BDIPADS process is comparable to other plasma-enhanced or catalytic SiO₂ ALD processes. sci-hub.se The ALD window, the temperature range where growth is self-limiting and constant, is a key factor. beilstein-journals.orgatomiclimits.com For some this compound precursors, this window can be quite broad, allowing for process flexibility.
| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Reference |
| 50 | ~1.3 | sci-hub.se |
| 80 | ~1.4 | sci-hub.se |
| 150 | ~1.6 | sci-hub.se |
| 250 | ~1.8 | sci-hub.se |
This table presents the temperature-dependent growth per cycle (GPC) for SiO₂ films deposited using the BDIPADS precursor and ozone in a thermal ALD process.
A significant advantage of using the BDIPADS precursor is the resulting high purity of the SiO₂ films. Chemical analyses have confirmed the formation of stoichiometric SiO₂ films with negligible nitrogen and carbon impurities, regardless of the deposition temperature. sci-hub.seresearchgate.netacs.orgx-mol.net This is attributed to the efficient reaction of the precursor and the ozone co-reactant. However, at very low deposition temperatures (≤80°C), a slight incorporation of Si-H related moieties has been observed. sci-hub.seresearchgate.netacs.orgx-mol.net This is because the Si-H bonds in the precursor are more difficult to break at lower thermal energy compared to the highly reactive Si-Si bond. sci-hub.seresearchgate.netacs.orgx-mol.net
| Deposition Temperature (°C) | Nitrogen Impurity (at. %) | Carbon Impurity (at. %) | Si-H Moieties | Reference |
| 50-250 | <0.1 | <0.1 | Present (≤80°C), Not Observed (>80°C) | sci-hub.se |
This table summarizes the impurity levels in SiO₂ films grown with BDIPADS at various temperatures.
Growth Rate Optimization and Temperature Dependence
Plasma-Enhanced Atomic Layer Deposition (PEALD) with this compound
Plasma-enhanced atomic layer deposition (PEALD) offers an alternative route to deposit high-quality SiO₂ films at low temperatures by using plasma to activate the reactant species. acs.orgaip.orgresearchgate.net this compound precursors, such as 1,1,1-tris(dimethylamino)disilane (TADS), have been successfully used in PEALD processes with an oxygen plasma. aip.org The use of plasma can lead to higher film density and improved electrical properties compared to thermal ALD at similar temperatures. aip.org For instance, PEALD of SiO₂ using TADS and an O₂/Ar plasma at 310°C resulted in high-purity films with negligible carbon and nitrogen concentrations (<1 at. %). aip.org The plasma process effectively breaks the Si-N and Si-H bonds in the precursor molecule. aip.org
Comparison of this compound Precursors with Monosilane Analogs (e.g., DIPAS)
The presence of the Si-Si bond in this compound precursors like BDIPADS is a key differentiator from their monosilane counterparts, such as diisopropylaminosilane (DIPAS). sci-hub.seacs.org Density functional theory (DFT) calculations have shown that the Si-Si bond in BDIPADS is more easily oxidized compared to the Si-H bonds. sci-hub.seresearchgate.netacs.orgx-mol.net This enhanced reactivity contributes to the ability to deposit high-quality SiO₂ at lower temperatures. In contrast, monosilane precursors like DIPAS often require higher temperatures or plasma enhancement to achieve similar film quality. npsm-kps.org While both classes of precursors can produce high-quality films, aminodisilanes offer a pathway to lower thermal budgets in thermal ALD processes. sci-hub.se
| Precursor | Key Feature | Advantage in Low-Temp Thermal ALD | Reference |
| BDIPADS (this compound) | Si-Si bond | High reactivity, enabling high-quality SiO₂ deposition at temperatures as low as 50°C. | sci-hub.seacs.org |
| DIPAS (Monosilane) | Si-H bonds | Requires higher temperatures or plasma for optimal film quality. | npsm-kps.org |
This table provides a comparative overview of an this compound (BDIPADS) and a monosilane (DIPAS) precursor for SiO₂ ALD.
Evaluation of Film Stoichiometry and Density
The stoichiometry and density of the deposited SiO₂ films are critical parameters that influence their electrical and mechanical properties. Using the BDIPADS precursor, stoichiometric SiO₂ films (O/Si ratio of ~2.0) can be achieved across a wide temperature range (50-250°C). sci-hub.se The film density, while slightly decreasing at lower deposition temperatures, remains relatively high. For example, films grown at 50°C exhibit a density of approximately 2.15 g/cm³, which increases to around 2.25 g/cm³ for films grown at 250°C. sci-hub.se In PEALD processes using the TADS precursor, even higher densities of up to 2.38 g/cm³ have been reported. aip.org These high densities contribute to the excellent dielectric properties and wet-etch resistance of the films. aip.org
| Deposition Temperature (°C) | Film Density (g/cm³) (BDIPADS) | Film Stoichiometry (O/Si Ratio) (BDIPADS) | Reference |
| 50 | ~2.15 | ~2.0 | sci-hub.se |
| 80 | ~2.18 | ~2.0 | sci-hub.se |
| 150 | ~2.22 | ~2.0 | sci-hub.se |
| 250 | ~2.25 | ~2.0 | sci-hub.se |
This table shows the film density and stoichiometry of SiO₂ films deposited with BDIPADS as a function of temperature.
Application in Area-Selective Atomic Layer Deposition (AS-ALD)
This compound has emerged as a critical precursor in the field of area-selective atomic layer deposition (AS-ALD), a bottom-up nanopatterning technique essential for fabricating next-generation semiconductor devices. Its unique chemical properties enable the precise deposition of materials on specific areas of a substrate while preventing growth on others, addressing key challenges in device miniaturization.
The efficacy of this compound in AS-ALD is rooted in its inherent chemoselective adsorption behavior on different substrate surfaces, particularly silicon oxide (SiO₂) versus silicon nitride (SiN). Research demonstrates that this compound precursors, such as 1,2-bis(diisopropylamino)disilane (BDIPADS), exhibit a strong preference for adsorbing onto hydroxyl (-OH) terminated surfaces, which are characteristic of silicon oxide, over amine (-NH₂) terminated silicon nitride surfaces. researchgate.netacs.org
This selectivity arises from the differences in chemical reactivity between the precursor and the surface functional groups. researchgate.net Density Functional Theory (DFT) calculations have confirmed that the adsorption of BDIPADS is more favorable on OH-terminated SiO₂ compared to NH₂-terminated SiN surfaces, indicating a higher reactivity that leads to the selective growth of SiO₂ films on the oxide regions. acs.orgx-mol.net This substrate-dependent selectivity allows this compound to function as an inherent substrate-selective ALD precursor, promoting deposition on the intended growth area (oxide) while showing a significant nucleation delay on the non-growth area (nitride). sci-hub.sewimna.com
A significant advantage of using this compound is the ability to achieve inhibitor-free area-selective deposition. researchgate.netdntb.gov.ua Traditional AS-ALD processes often require the use of inhibitors, such as self-assembled monolayers (SAMs), to passivate the non-growth areas. sigmaaldrich.com However, the intrinsic chemoselectivity of this compound precursors on oxide versus nitride surfaces enables a simplified process that does not require these additional blocking layers. wimna.com
By fine-tuning the ALD process parameters, an inherent selective deposition of silicon dioxide can be achieved. For instance, studies have demonstrated the selective growth of approximately 4 nm of SiO₂ on 2D patterned structures and 3.7 nm on 3D stacks without the use of any inhibitors. sci-hub.se This inherent selectivity not only simplifies the manufacturing process but also avoids potential contamination or interface issues that can arise from inhibitor molecules. wimna.com This approach represents a promising pathway for performing AS-ALD in high-aspect-ratio 3D structures, which are common in modern semiconductor architectures. sci-hub.se
Table 1: Inhibitor-Free Selective Deposition of SiO₂ Using this compound
| Feature Type | Substrate Pattern | Selective Thickness Achieved | Reference |
|---|---|---|---|
| 2D Patterned Structures | SiOₓ vs. SiNₓ | ~4.0 nm | sci-hub.se |
Beyond relying solely on the inherent precursor chemistry, selectivity in ALD processes involving this compound can be further enhanced through active surface functionalization. This strategy involves modifying the chemical termination of the substrate surfaces to either amplify or reduce their reactivity towards the precursor.
One approach is to functionalize the non-growth area to make it even less reactive. For example, treating a silicon nitride surface with an NH₃ plasma can increase the density of Si-NH bonds, which exhibit low reactivity towards incoming silicon precursors, thereby enhancing the deposition selectivity. researchgate.net
Conversely, aminosilanes themselves can be used as functionalization agents to passivate a surface. While not an this compound, the related molecule di(isopropylamino)silane has been shown to passivate SiO₂ surfaces by creating terminal SiH₃ groups, which inhibit subsequent deposition. wimna.com Other small-molecule aminosilanes, like bis(dimethylamino)dimethylsilane (B1580881) (BDMADMS) and (N,N-dimethylamino)trimethylsilane (DMATMS), have been successfully used to functionalize SiO₂ surfaces to block the ALD of different materials, such as Al₂O₃. epo.org These strategies highlight the versatility of aminosilane (B1250345) chemistry in controlling surface reactions for advanced nanopatterning.
Inhibitor-Free Approaches for Enhanced Selectivity
Deposition of Other Silicon-Containing Thin Films
While the application of this compound for area-selective SiO₂ is well-documented, its utility extends to the deposition of other critical silicon-containing films. The reactivity of the Si-Si bond in the this compound structure makes it a versatile precursor for various dielectric materials used in semiconductor manufacturing.
This compound precursors are utilized for the deposition of silicon nitride (SiN) films. Commercial suppliers of the precursor 1,2-bis(diisopropylamino)disilane (BDIPADS) list SiN deposition as a key application. researchgate.net Furthermore, patents have been filed that describe methods for depositing silicon nitride layers using this compound compounds. googleapis.com These processes are critical for creating films that serve as gate spacers, passivation layers, and etch-stop layers in integrated circuits, where precise thickness and conformal coverage are paramount. epo.org
The deposition of silicon oxynitride (SiON) is another documented application for this compound precursors. SiON films are highly valued in optics and microelectronics for their tunable refractive index, which can be controlled by adjusting the oxygen and nitrogen content. This allows for the engineering of materials with specific optical properties for applications like waveguides or as part of antireflective coatings. Chemical precursor suppliers explicitly mention the use of 1,2-bis(diisopropylamino)disilane (BDIPADS) for depositing SiON films. researchgate.net Patents also outline methods for forming silicon oxynitride materials using this compound precursors, underscoring the compound's role in fabricating these versatile dielectric films. googleapis.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| This compound | General Class |
| 1,2-bis(diisopropylamino)disilane | BDIPADS |
| Silicon Dioxide | SiO₂ |
| Silicon Nitride | SiN / SiNₓ |
| Silicon Oxynitride | SiON |
| Di(isopropylamino)silane | DIPAS |
| Bis(dimethylamino)dimethylsilane | BDMADMS |
| (N,N-dimethylamino)trimethylsilane | DMATMS |
| Aluminum Oxide | Al₂O₃ |
| Ozone | O₃ |
Silicon Nitride (SiN) Film Deposition
Integration in Nanofabrication and Semiconductor Manufacturing
Aminodisilanes have become crucial precursors in advanced semiconductor manufacturing and nanofabrication, primarily due to their ability to deposit high-quality silicon-based films at low temperatures. Their unique chemical properties facilitate processes that are essential for creating complex, three-dimensional device architectures on thermally sensitive materials.
Low-Thermal-Budget Processes for Sensitive Substrates
The drive towards flexible electronics, monolithic 3D integrated circuits, and advanced memory devices necessitates deposition processes that operate at temperatures low enough to avoid damaging underlying layers or substrates, such as polymers or pre-existing metal interconnects. mdpi.com A low thermal budget (typically under 400°C) is critical for the viability of these technologies. mdpi.com this compound precursors are central to achieving this through low-temperature thermal Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PEALD).
A significant breakthrough in this area involves the use of the novel this compound precursor 1,2-bis(diisopropylamino)disilane (BDIPADS). researchgate.netsci-hub.se Research has demonstrated that this precursor, in conjunction with ozone (O₃) as an oxygen source, can deposit device-quality silicon dioxide (SiO₂) films at temperatures as low as 50°C through a thermal ALD process, without needing plasma assistance. researchgate.netsci-hub.se The presence of the Si-Si bond in the BDIPADS precursor is key, as it is more readily oxidized compared to Si-H bonds, facilitating a low-energy reaction pathway. researchgate.net
Even at this low temperature, the resulting SiO₂ films exhibit high density, low impurity content, and stoichiometric composition, making them comparable to films grown at much higher temperatures. researchgate.netsci-hub.se While films grown below 80°C may contain slight Si-H related defects, their electrical properties, including dielectric constant and leakage current, show only minor degradation, confirming their suitability for insulating layers on thermally fragile substrates. researchgate.net This capability allows for the direct fabrication of high-quality insulators on organic materials, polymers, or biological substrates. researchgate.net
The following table summarizes key findings from research on low-temperature SiO₂ deposition using an this compound precursor.
| Parameter | Growth Temperature | Precursor/Oxidant | Deposition Method | Key Finding | Reference |
| Film Quality | 50°C - 250°C | BDIPADS / O₃ | Thermal ALD | High-quality, stoichiometric SiO₂ films achieved at temperatures as low as 50°C. | researchgate.netsci-hub.se |
| Growth Rate | 50°C | BDIPADS / O₃ | Thermal ALD | Relatively high growth rates are maintained even at very low temperatures. | researchgate.net |
| Electrical Properties | 50°C | BDIPADS / O₃ | Thermal ALD | Only slight degradation in dielectric constant and leakage current compared to higher-temperature films. | researchgate.net |
| Process Compatibility | < 400°C | Aminodisilanes | ALD/PEALD | Enables fabrication of 3D integrated circuits and devices on temperature-sensitive substrates. | mdpi.com |
Use as Hard Masks in Lithography
In photolithography, a hard mask is a durable material deposited onto a substrate to act as a stencil for pattern transfer during etching processes. microwaves101.comzerotoasiccourse.com Unlike photoresist, a hard mask, typically made of a material like silicon dioxide or silicon nitride, offers superior resistance to harsh chemical or plasma etching environments. microwaves101.com This allows for the creation of high-resolution, high-aspect-ratio features in the underlying material. microwaves101.com
The process involves first depositing the hard mask material, then patterning it using standard photolithography and a softer photoresist. zerotoasiccourse.com Once the pattern is transferred to the hard mask, the photoresist is stripped away. zerotoasiccourse.com The durable hard mask is then used to control where the subsequent, more aggressive etching of the target layer occurs. zerotoasiccourse.com
Aminodisilanes play a critical role as precursors in the deposition of the silicon dioxide (SiO₂) films used for these hard masks. Using deposition techniques like ALD, aminodisilanes enable the formation of highly conformal, dense, and uniform SiO₂ layers. google.com The quality of this SiO₂ layer is paramount for its function as a hard mask; it must be free of pinholes and able to withstand the etching chemistry without being compromised. microwaves101.com The low-temperature deposition capability of aminodisilanes is also advantageous, as it prevents thermal damage to underlying layers before the main etching step.
Applications in Memory Devices and Electronic Components
The excellent electrical properties and deposition characteristics of silicon dioxide films derived from this compound precursors make them highly suitable for a variety of critical applications in memory and other electronic components. researchgate.netaip.org Silicon dioxide is a fundamental dielectric material used in field-effect transistors, capacitors, and as an insulation layer. aip.orgaip.org
In Dynamic Random-Access Memory (DRAM), SiO₂ films serve as the dielectric in the storage capacitor and as the gate oxide in transistors. google.comresearchgate.net The stringent requirements for these applications—including excellent conformality for complex 3D structures, precise thickness control, high dielectric strength, and low leakage current—are met by the ALD processes using this compound precursors. google.comaip.org
Furthermore, the ability to deposit high-quality SiO₂ at low temperatures has opened up applications in next-generation devices. aip.org This includes stacked 3D-ICs, where multiple layers of devices are built vertically, and flexible electronics, where components are fabricated on plastic substrates that cannot withstand high temperatures. mdpi.comaip.org Aminosilane-based deposition is also used for creating insulating layers for interconnects and barrier layers in organic light-emitting diodes (OLEDs). aip.org Research has shown that even with very short plasma exposure times in PEALD, films with few carbon or nitrogen impurities can be produced, ensuring high electrical performance. aip.org
This compound in Inorganic Polymer Synthesis Research
Inorganic polymers, which feature a backbone that is not based on carbon, are of great interest for their potential thermal resistance and environmental stability compared to traditional organic polymers. numberanalytics.comnsf.gov Polymers based on a silicon-oxygen (Si-O) backbone, known as silicate (B1173343) or polysiloxane polymers, are particularly prominent.
Precursors for Silicate-Based Inorganic Polymers
The synthesis of silicate-based inorganic polymers fundamentally involves the creation of Si-O-Si linkages. nsf.gov While traditional methods may start from mineral sources like silica (B1680970) (sand), a more controlled, bottom-up synthesis relies on molecular precursors that can be precisely assembled. nsf.gov Aminosilanes, and specifically aminodisilanes, are advanced molecular precursors for this purpose. acs.org
Aminodisilanes serve as highly reactive sources of silicon for building the silicate backbone. In processes such as ALD or CVD, the this compound molecule reacts with an oxygen source (like water, ozone, or oxygen plasma) to form silicon dioxide. researchgate.netacs.org This process, repeated cyclically, can be viewed as a step-wise synthesis of a 2D inorganic polymer network (the SiO₂ film). The structure of the aminosilane precursor, including its ligands, influences the reactivity and the properties of the resulting silicate material. acs.org Their high reactivity at low temperatures and the formation of relatively non-corrosive byproducts make them superior to many other silicon precursors. acs.org By using aminodisilanes, researchers can form the foundational Si-O structures that constitute silicate-based inorganic polymers with a high degree of control over purity and structure.
Future Research Directions and Emerging Paradigms
Exploration of Novel Aminodisilane Architectures and Derivatives
The functional properties of aminodisilanes are intrinsically linked to their molecular architecture. Research is increasingly focused on designing and synthesizing novel this compound structures with tailored reactivity and properties for specific applications.
The synthesis of aminodisilanes is often achieved through the reaction of chlorodisilanes with respective amines. acs.orgqucosa.de This method typically involves the dropwise addition of the amine to a solution of the chlorodisilane in a solvent like n-hexane, which results in the formation of the this compound and a solid amine hydrochloride precipitate that can be filtered off. acs.orgqucosa.de However, these reactions can produce a mixture of different isomers. google.com The separation of these structural isomers can be accomplished using standard laboratory techniques such as distillation and crystallization. google.com
The structure of the this compound, particularly the steric bulk of the amino groups, plays a crucial role in its reactivity. acs.orgqucosa.de For example, studies on the insertion of carbon dioxide into the Si-N bonds of various aminodisilanes have shown that sterically demanding groups can hinder the reaction. acs.orgqucosa.de While many aminodisilanes react with CO2 to form carbamoyloxydisilanes, the highly sterically encumbered hexa(pyrrolidin-1-yl)disilane was found to be unreactive even under pressure. qucosa.de This interplay between isomeric structure and chemical reactivity highlights how variations in atomic connectivity can significantly influence a compound's chemical properties and potential applications. numberanalytics.comnih.gov The ability to synthesize and isolate specific isomers is, therefore, critical for developing materials with predictable and optimized performance. google.com
| Precursor (Chlorodisilane) | Reactant (Amine) | Synthesized this compound Isomer/Derivative | Key Finding |
|---|---|---|---|
| 1,2-dichlorotetramethyldisilane (B129461) | n-propylamine | Di(n-propylamino)tetramethyldisilane | Successful synthesis via amine-supported route. acs.orgqucosa.de |
| Hexachlorodisilane (B81481) | Pyrrolidine (B122466) | Hexa(pyrrolidin-1-yl)disilane | Demonstrated steric hindrance affecting reactivity with CO2. qucosa.de |
Aminodisilanes are not only precursors for materials but are also being explored for their roles in catalysis. google.comresearchgate.net They can serve as silicon source materials for processes like the catalytic hydrosilylation of imines. google.com Research in this area seeks to develop efficient methods for preparing organoaminodisilanes for such catalytic uses. google.com
Furthermore, the amino groups within the silane (B1218182) structure can exhibit self-catalytic behavior in deposition processes. researchgate.netnih.gov In plasma-enhanced atomic layer deposition (PEALD) of silicon dioxide, the aminosilane (B1250345) itself can play a catalytic role, which is not observed with precursors lacking the amino ligand, such as silane (SiH4). researchgate.net This inherent catalytic activity is being investigated to enable more efficient and lower-temperature deposition processes. The development of supports modified with amino groups, such as amino-functionalized silica (B1680970), is also a promising area, as these electron-donating groups can enhance the stability and activity of supported metal catalysts used in hydrogenation reactions. mdpi.com
Synthesis and Reactivity of Underexplored Structural Isomers
Advanced Computational Modeling for Predictive Material Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of this compound precursors. By simulating molecular interactions and reaction pathways, researchers can predict material properties and deposition behavior before undertaking extensive experimental work.
The selection of an optimal precursor is critical for advanced deposition techniques like area-selective atomic layer deposition (AS-ALD). acs.org High-throughput screening, driven by computational tools like Density Functional Theory (DFT), allows for the rapid evaluation of numerous precursor candidates. acs.orgacs.org This approach is crucial for identifying precursors with the desired reactivity and selectivity for specific substrates. acs.orgresearchgate.net
The fundamental principle of AS-ALD relies on the differential reactivity of a precursor on different surfaces (growth vs. non-growth areas). acs.org DFT calculations can predict this selectivity by determining the activation energies and reaction spontaneity for precursor adsorption and reaction on various surfaces, such as SiO2 versus SiN. acs.org For instance, computational studies have been used to screen different aminosilane precursors to identify which ones exhibit superior selectivity for SiO2 surfaces, a key requirement for many applications in semiconductor manufacturing. acs.org This theoretical screening provides essential guidance for experimental efforts, saving significant time and resources. acs.org The molecular structure of the precursor, including the number and type of amino ligands, significantly impacts deposition performance, a factor that can be systematically studied through computational modeling. electrochem.org
To gain a comprehensive understanding of the deposition process, from the reactor level down to atomic interactions, researchers are employing multiscale modeling frameworks. mdpi.comnih.gov These models integrate different simulation techniques, each suited for a specific length and time scale, to create a holistic picture of the chemical vapor deposition (CVD) or atomic layer deposition (ALD) process. mdpi.comnih.govmdpi.com
The multiscale approach can be broken down as follows:
Nanoscale: At the most fundamental level, Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to simulate the chemical reactions of precursor molecules with the substrate surface. mdpi.commdpi.com These simulations provide critical data on reaction mechanisms, energy barriers, and the initial stages of film growth. mdpi.com
Mesoscale: Kinetic Monte Carlo (kMC) simulations bridge the gap between the nanoscale and the macroscale. mdpi.comustc.edu.cn Using kinetic data derived from DFT calculations, kMC can model the evolution of the film's surface morphology and microstructure over longer time scales than are accessible with MD. ustc.edu.cn
Macroscale: At the reactor level, Computational Fluid Dynamics (CFD) is used to model heat and mass transport, gas flow dynamics, and the distribution of precursor species within the deposition chamber. mdpi.commdpi.comresearchgate.netnih.govcore.ac.uk
By coupling these different scales, multiscale models can predict how macroscopic process parameters (like temperature, pressure, and gas flow) influence the microscopic film properties (like uniformity, conformality, and defect density). mdpi.comresearchgate.netmdpi.comescholarship.org This predictive capability is essential for optimizing existing deposition processes and designing new reactors and operating conditions. mdpi.com
High-Throughput Screening of this compound Precursors
Innovative Deposition Strategies and Process Integration
Building on new precursor designs and computational insights, researchers are developing innovative deposition strategies to fabricate advanced material structures with high precision and efficiency.
Low-temperature deposition is a key objective, and novel this compound precursors are enabling high-quality film growth at temperatures significantly lower than traditional methods. researchgate.netsci-hub.se For example, 1,2-bis(diisopropylamino)disilane (BDIPADS) has been used for thermal ALD of high-quality SiO2 films at temperatures as low as 50°C. researchgate.netsci-hub.se Similarly, 1,1,1-tris(dimethylamino)disilane (TADS) has been introduced as a new precursor for both thermal and plasma-enhanced ALD, showing improved reactivity due to the presence of a Si-Si bond which enhances the molecule's polarity. aip.org
| This compound Precursor | Deposition Technique | Key Innovation / Finding | Reference |
|---|---|---|---|
| 1,2-bis(diisopropylamino)disilane (BDIPADS) | Thermal ALD | Enables high-quality SiO2 deposition at low temperatures (~50°C). researchgate.netsci-hub.se | researchgate.net, sci-hub.se |
| 1,1,1-tris(dimethylamino)disilane (TADS) | Thermal ALD & PEALD | Novel precursor with enhanced reactivity due to Si-Si bond polarity. aip.org | aip.org |
| 1,2-bis(diisopropylamino)disilane (BDIPADS) | Area-Selective ALD | Exhibits inherent chemoselectivity for SiO2 over SiN surfaces. bwise.krresearchgate.net | bwise.kr, researchgate.net |
| Various Aminosilanes | PEALD with N2/H2 plasma | Optimized plasma treatments for superior gap-fill in 3D nanostructures. acs.org | acs.org |
Room-Temperature ALD with Plasma Enhancement
The drive to deposit high-quality films on thermally sensitive substrates, such as polymers and organic electronics, has intensified the focus on lowering processing temperatures for Atomic Layer Deposition (ALD). While thermal ALD processes using highly reactive this compound precursors like 1,2-bis(diisopropylamino)disilane (BDIPADS) have successfully lowered deposition temperatures to as low as 50°C, achieving true room-temperature deposition often requires the use of energy-enhanced techniques. sci-hub.seacs.org
Plasma-Enhanced ALD (PEALD) is a critical technology in this domain. mdpi.com By using a plasma source to generate highly reactive radicals from a co-reactant gas (e.g., oxygen or nitrogen), PEALD can facilitate the necessary surface reactions for film growth at or near room temperature. mdpi.comresearchgate.net This is a significant advantage over typical thermal processes using ozone, which may require temperatures of 200°C or higher for efficient deposition. mdpi.com The O radical species present in the plasma provide an alternative, low-activation-energy pathway for the removal of precursor ligands and the formation of the desired film, enabling the fabrication of devices on substrates that cannot withstand high thermal loads. mdpi.comresearchgate.net Atomistic simulations of PEALD processes are becoming increasingly important for understanding the complex surface chemistry involved, allowing researchers to model the interactions of atomistic precursor models with the substrate and optimize process parameters for low-temperature applications. mdpi.com
Strategies to Address Residual Impurities in Deposited Films
A persistent challenge in the low-temperature deposition of thin films is the incorporation of residual impurities, which can degrade the film's electrical and mechanical properties. For this compound precursors, these impurities are typically carbon, nitrogen, or hydrogen originating from the precursor's ligands. sci-hub.seacs.org Research is actively pursuing several strategies to mitigate this issue.
Precursor Design: The molecular structure of the this compound precursor itself is a primary determinant of film purity. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have shown that the number and type of amino ligands affect the reaction energetics. rsc.orgrsc.org For instance, precursors like diisopropylaminosilane (DIPAS) are predicted to reduce surface impurities because the leaving amine molecule has a weaker binding strength to the surface compared to those from other precursors like bis(diethylamino)silane (B1590842) (BDEAS) and tris(dimethylamino)silane (B81438) (TDMAS). researchgate.netrsc.orgrsc.org Furthermore, the presence of a Si-Si bond, as found in BDIPADS, offers a distinct advantage. This bond has a lower bond dissociation energy than the Si-N or Si-H bonds, making it more susceptible to cleavage by the co-reactant. sci-hub.seacs.org This preferential reactivity helps ensure the complete removal of amine ligands, leading to stoichiometric SiO₂ films with negligible carbon and nitrogen content, even at low deposition temperatures. sci-hub.seacs.org However, at very low temperatures (≤80 °C), Si-H related moieties can sometimes remain. sci-hub.seacs.org
Table 1: Comparison of Aminosilane Precursors and Resulting Film Impurities
| Precursor | Co-reactant | Deposition Temperature (°C) | Key Impurities Noted | Mitigation/Observations |
|---|---|---|---|---|
| 1,2-bis(diisopropylamino)disilane (BDIPADS) | O₃ | 50 - 250 | Si-H (at ≤80°C) | Formation of stoichiometric SiO₂ with no noticeable C or N impurities due to the reactive Si-Si bond. sci-hub.seacs.org |
| bis-dimethylaminosilane (BDMAS) | - | - | Carbon | Carbon impurity was about half an order of magnitude less than that from TDMAS. researchgate.net |
| diisopropylaminosilane (DIPAS) | - | - | Amine-related | DFT studies suggest weaker binding of leaving amine molecules, leading to reduced surface impurities. researchgate.netrsc.org |
| bis(t-butylamino)silane (BTBAS) | O₃ | - | - | DFT studies suggest that given sufficient time, the precursor will fully react, leaving few impurities. acs.org |
Process Optimization: In-process treatments are another effective strategy. The introduction of a sequential treatment step using N₂/H₂ plasma during a PEALD cycle has been shown to be effective. acs.org This treatment can help remove stubborn precursor fragments from the surface and densify the film, which is particularly beneficial for achieving void-free gap filling in high-aspect-ratio structures in nanoelectronics. acs.org Post-deposition annealing at high temperatures can also reduce impurities to below detection limits, though this is not suitable for thermally sensitive substrates. researchgate.net
Broader Impacts on Materials Science and Engineering
The advancements in this compound chemistry extend beyond the confines of microelectronics, promising to influence a wider range of applications in materials science and contribute to more environmentally friendly manufacturing paradigms.
Expanding Applications Beyond Microelectronics
While the primary driver for this compound development has been semiconductor manufacturing, the resulting ability to deposit high-quality, conformal dielectric films at low temperatures is an enabling technology for many other fields.
Flexible Electronics and Photovoltaics: this compound-based ALD is well-suited for creating gas diffusion barriers on flexible polymer substrates. acs.org These ultrathin Al₂O₃/SiO₂ multilayer coatings protect sensitive devices like organic light-emitting diodes (OLEDs) and flexible perovskite or organic solar cells from degradation by moisture and oxygen, enhancing their lifetime and durability. acs.org
Renewable Energy Systems: The performance and longevity of solar and wind energy systems depend on protective coatings. thermalspray.com ALD films derived from aminodisilanes can function as anti-reflective coatings on solar glass to maximize light absorption or as robust, weather-resistant layers on components to prevent corrosion and soiling, thereby improving efficiency and reducing maintenance. thermalspray.com
Sensors and Membranes: The precise, conformal nature of ALD allows for the modification of high-surface-area nanoporous structures. researchgate.net Depositing a thin, uniform layer of SiO₂ from this compound precursors inside nanoporous alumina (B75360) can tune its pore size, surface chemistry, and refractive index, creating tailored platforms for advanced chemical and biological sensors or selective separation membranes. researchgate.net
Contribution to Sustainable Chemical Processes in Materials Fabrication
The adoption of this compound precursors aligns with the principles of green chemistry and sustainable manufacturing. researchgate.netlist.lu Their use represents a significant step toward more environmentally benign fabrication processes in the chemical and electronics industries.
The most significant contribution is the reduction in energy consumption. Traditional chemical vapor deposition (CVD) methods for silicon nitride and oxide often require temperatures exceeding 700°C. The high reactivity of aminodisilanes enables high-quality film deposition at substantially lower temperatures (sometimes below 100°C), drastically reducing the thermal budget and, consequently, the energy footprint of the manufacturing process. acs.org
Furthermore, aminodisilanes provide a halogen-free alternative to conventional precursors like chlorosilanes (e.g., SiCl₄, Si₂Cl₆). Chlorosilane-based processes generate corrosive and hazardous byproducts such as hydrogen chloride (HCl) or ammonium (B1175870) chloride, which require complex and costly abatement systems and can damage the deposition equipment and sensitive device layers. rsc.org Aminosilane chemistry, by contrast, typically produces benign amine byproducts that are more easily handled.
Process optimization studies have quantified the sustainability gains. For example, in what is termed "green CVD," optimizing the ALD process for the aminosilane DIPAS led to a 40% reduction in precursor consumption through saturation time adjustments and up to a 60% reduction using hybrid ALD methods. researchgate.netresearchgate.net These improvements reduce chemical waste and operational costs, demonstrating that a shift in precursor chemistry can lead to manufacturing processes that are not only technologically superior but also safer and more sustainable. acsgcipr.org
Table 2: Summary of Sustainable Process Contributions of Aminodisilanes
| Contribution Area | Advantage of this compound Process | Example/Impact |
|---|---|---|
| Energy Reduction | Enables low-temperature deposition (e.g., <100°C) compared to high-temperature CVD (>700°C). acs.org | Significantly lowers the thermal budget and energy consumption of film fabrication. |
| Waste Reduction (Byproducts) | Halogen-free chemistry avoids corrosive and hazardous byproducts like HCl. rsc.org | Simplifies waste gas treatment and reduces equipment corrosion. |
| Chemical Efficiency | Process optimization can significantly reduce precursor consumption. | Up to 60% reduction in DIPAS usage demonstrated with hybrid ALD methods. researchgate.net |
Q & A
Q. What are the optimal synthesis parameters for aminodisilane-based precursors in low-temperature atomic layer deposition (ALD) of SiO₂?
Methodological Answer: To synthesize SiO₂ thin films using this compound precursors like 1,2-bis(diisopropylamino)disilane (BDIPADS), researchers should:
- Set ALD reactor temperatures between 80–150°C to leverage the precursor’s low thermal activation barrier.
- Use ozone (O₃) or H₂O as co-reactants, with pulse/purge sequences optimized to prevent gas-phase reactions (e.g., 1–2 sec precursor pulses, 5–10 sec reactant pulses).
- Monitor growth rates via in-situ quartz crystal microbalance (QCM) or ellipsometry. BDIPADS achieves ~1.2 Å/cycle at 100°C, outperforming traditional aminosilanes like DIPAS (0.7 Å/cycle at 150°C) due to its dual Si atoms and higher reactivity .
Key Data:
| Precursor | Growth Temp (°C) | Growth Rate (Å/cycle) | Reactivity Factor |
|---|---|---|---|
| BDIPADS | 100 | 1.2 | High (dual Si) |
| DIPAS | 150 | 0.7 | Moderate |
Q. Which characterization techniques are critical for assessing this compound-derived SiO₂ film quality?
Methodological Answer:
- X-ray Photoelectron Spectroscopy (XPS): Analyze Si 2p and O 1s peaks to confirm stoichiometric SiO₂ (Si⁴+ oxidation state at ~103.5 eV). Detect residual carbon or nitrogen from incomplete ligand desorption.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify Si-O-Si stretching modes (~1070 cm⁻¹) and absence of amine (-NH) peaks (~3300 cm⁻¹).
- Ellipsometry/Profilometry: Measure thickness uniformity (±5% variation across 200 mm substrates).
- Electrical Testing: Use capacitance-voltage (C-V) to evaluate dielectric properties (e.g., leakage current <10⁻⁸ A/cm² at 1 MV/cm) .
Q. What safety protocols are essential when handling this compound precursors in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Impervious gloves (EN 374 standard), lab coats, and safety goggles. Avoid skin contact due to potential irritation.
- Ventilation: Use fume hoods with ≥100 ft/min face velocity during precursor vaporization.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep precursors in sealed, nitrogen-purged containers at ≤25°C to prevent decomposition .
Advanced Research Questions
Q. How does the bifunctional structure of this compound influence SiO₂ growth mechanisms in ALD?
Methodological Answer: The dual Si atoms in BDIPADS enable two-step ligand exchange reactions , reducing activation energy:
First Si-NH bond cleavage at 80°C forms a surface-bound Si-O intermediate.
Second Si-NH bond cleavage at 100°C completes SiO₂ network formation.
This contrasts with mono-silane precursors (e.g., DIPAS), which require higher temperatures (150°C) for single-site reactivity. Computational DFT studies reveal BDIPADS’ lower energy barrier (ΔG‡ = 0.8 eV vs. 1.2 eV for DIPAS) due to steric effects stabilizing transition states .
Q. How can researchers resolve contradictions in reported growth rates of this compound-derived SiO₂ across studies?
Methodological Answer: Discrepancies often arise from:
- Reactor Design: Cross-flow vs. showerhead reactors affect precursor distribution.
- Co-Reactant Purity: Trace H₂O in O₃ can alter surface hydroxyl density.
- Substrate Pre-Treatment: Plasma activation (e.g., Ar/O₂) may enhance nucleation.
Mitigation Strategies:
Q. What computational methods are effective for modeling this compound reactivity in ALD processes?
Methodological Answer:
- Density Functional Theory (DFT): Simulate adsorption energies and transition states for ligand-exchange reactions (e.g., B3LYP/6-31G* basis set).
- Kinetic Monte Carlo (kMC): Model film growth at varying temperatures and precursor pressures.
- Molecular Dynamics (MD): Predict film density and defect formation under non-equilibrium conditions.
- Validate models with experimental XPS and QCM data to refine surface reaction pathways .
Q. How does this compound’s thermal stability impact its suitability for flexible electronics fabrication?
Methodological Answer:
- Thermogravimetric Analysis (TGA): BDIPADS shows 5% mass loss at 180°C, making it stable for polymer-compatible processes (e.g., PEN substrates).
- In-Situ TEM: Confirm amorphous SiO₂ formation without crystalline defects at ≤150°C.
- Bending Tests: SiO₂ films deposited at 100°C retain adhesion after 10,000 cycles at 2% strain, critical for foldable displays .
Q. What strategies address amine contamination in this compound-derived films for biological applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
